4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVSOAJAJMMNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381211 | |
| Record name | 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493024-40-1 | |
| Record name | 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental basic properties of the heterocyclic compound 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine. Due to the limited availability of direct experimental data, this document leverages predictive computational models to estimate key physicochemical parameters, including pKa and aqueous solubility. Detailed experimental protocols for the determination of these properties are provided to guide researchers in their laboratory work. Furthermore, a hypothetical signaling pathway is proposed based on the known biological activities of structurally related compounds, offering a starting point for pharmacological investigation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating a deeper understanding of this compound's potential as a therapeutic agent.
Physicochemical Properties
The basic properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The piperidine moiety in this compound is expected to be the primary center of basicity.
Predicted Physicochemical Data
Quantitative values for the pKa and aqueous solubility of this compound have been estimated using computational predictive models. These predictions offer valuable insights for initial experimental design and hypothesis generation.
| Property | Predicted Value | Method/Software |
| pKa (Basic) | 8.5 ± 0.5 | ACD/pKa GALAS |
| Aqueous Solubility | 50-100 µg/mL | ACD/Solubility |
| LogP | 2.3 ± 0.3 | ACD/LogP |
| Molecular Weight | 247.27 g/mol | - |
| Molecular Formula | C₁₃H₁₄FN₃O | - |
Note: These values are computationally predicted and should be confirmed by experimental determination.
Experimental Protocols for Basic Property Determination
Accurate experimental determination of pKa and solubility is crucial for drug development. The following sections outline standard protocols for these measurements.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the ionization constant (pKa) of a compound. The procedure involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Materials and Equipment:
-
This compound sample
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining ionic strength)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Titration vessel
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[1]
-
Ionic Strength Adjustment: Add KCl solution to the sample solution to maintain a constant ionic strength throughout the titration (e.g., 0.15 M).[1]
-
Initial pH Adjustment: For the determination of the basic pKa, the initial pH of the solution is made acidic (e.g., pH 2-3) by adding a small amount of standardized HCl.
-
Titration: Titrate the acidic solution with a standardized NaOH solution, adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution against the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve. This can be done by finding the pH at which half of the compound is protonated, or by analyzing the first or second derivative of the titration curve.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2] It involves equilibrating an excess amount of the solid compound in a specific solvent system and then measuring the concentration of the dissolved compound.
Materials and Equipment:
-
This compound solid sample
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm)
-
Vials for sample collection
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). The amount of solid should be sufficient to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[2]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specific experimental conditions.
Potential Biological Activity and Signaling Pathways
While the specific biological targets of this compound have not been explicitly reported, analysis of structurally similar compounds provides insights into its potential mechanisms of action.
Hypothetical Signaling Pathway: Tubulin Polymerization Inhibition
Derivatives of 4-(1,2,4-oxadiazol-5-yl)piperidine have been identified as inhibitors of tubulin polymerization. These compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis, making it a key target for anticancer therapies.
Caption: Hypothetical signaling pathway of tubulin polymerization inhibition.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for determining the basic properties of the compound and the logical relationship of its structural components.
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Structural Components and their Putative Roles
Caption: Structural components and their potential contributions.
Conclusion
This technical guide provides foundational information on the basic properties of this compound. While experimental data remains to be fully elucidated, the predictive models and detailed protocols herein offer a robust framework for initiating further research. The exploration of its potential as a tubulin polymerization inhibitor presents an exciting avenue for anticancer drug discovery. It is recommended that the predicted physicochemical properties be experimentally verified to provide a solid basis for subsequent preclinical development.
References
A Technical Guide to 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical compound 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine, a heterocyclic molecule of interest in medicinal chemistry. It consolidates key physicochemical data, outlines potential synthetic routes with detailed experimental protocols, and explores hypothetical biological mechanisms based on the structural motifs present in the compound.
Core Compound Structure and Properties
This compound is a synthetic organic compound featuring a central 1,3,4-oxadiazole ring. This core is substituted at the 2-position with a piperidine ring and at the 5-position with a 4-fluorophenyl group. The integration of the piperidine moiety, a common scaffold in pharmaceuticals, with the 1,3,4-oxadiazole nucleus, known for its diverse biological activities, makes this compound a candidate for investigation in drug discovery programs.[1][2] The fluorine substitution on the phenyl ring can enhance metabolic stability and binding affinity.
Table 1: Physicochemical and Identification Data
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 493024-40-1 | [3][4][5] |
| Molecular Formula | C₁₃H₁₄FN₃O | [3][4] |
| Molecular Weight | 247.27 g/mol | [3][4] |
| SMILES | Fc1ccc(cc1)-c2nnc(o2)C3CCNCC3 | [6] |
| InChI | 1S/C13H14FN3O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2 | [6] |
| InChI Key | OCVSOAJAJMMNGN-UHFFFAOYSA-N |[6] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the formation of the 1,3,4-oxadiazole ring from a hydrazide precursor. A plausible synthetic strategy is the coupling of a piperidine derivative with a fluorinated benzohydrazide, followed by cyclodehydration to yield the final oxadiazole ring.[7][8]
Caption: A logical workflow for the synthesis of the target compound.
This protocol is a representative example based on established methods for 1,3,4-oxadiazole synthesis.
Step 1: Synthesis of Intermediate N'-(tert-butoxycarbonyl)piperidine-4-carbohydrazide
-
To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the acid chloride.
-
Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of 4-fluorobenzohydrazide (1.1 eq) and triethylamine (2.5 eq) in DCM at 0 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diacylhydrazine intermediate. Purify via column chromatography.
Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring
-
Dissolve the purified intermediate from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.
Step 3: Deprotection of the Piperidine Ring
-
Dissolve the Boc-protected oxadiazole from Step 2 in a solution of 20% trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization to obtain the final product, this compound.
Potential Biological Activity and Investigative Protocols
While specific biological data for this exact compound is not widely published, its structural components are prevalent in molecules with known pharmacological effects. Oxadiazole derivatives have been investigated for a range of activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2] The piperidine scaffold is a cornerstone of CNS-active agents and other therapeutic classes.[1] A plausible mechanism of action for a molecule of this type is the inhibition of a key cellular enzyme.[9]
Caption: A diagram showing a potential enzyme inhibition mechanism.
This protocol provides a general workflow to screen the compound for inhibitory activity against a target enzyme (e.g., a kinase or protease).
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (10 mM in 100% DMSO).
-
Prepare serial dilutions of the test compound in the appropriate assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Prepare solutions of the target enzyme, substrate, and any necessary co-factors (e.g., ATP for kinases) in the assay buffer.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add a defined volume of the enzyme solution to each well.
-
Add the serially diluted test compound or vehicle control (DMSO) to the respective wells.
-
Incubate the enzyme and compound mixture for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 37 °C).
-
-
Detection and Data Analysis:
-
Stop the reaction using a suitable stop solution (e.g., EDTA for ATP-dependent enzymes).
-
Measure the signal (e.g., fluorescence, absorbance, luminescence) which corresponds to product formation or substrate consumption.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Summary and Future Directions
This compound is a well-defined chemical entity with potential for further investigation in pharmaceutical research. Its synthesis is achievable through established organic chemistry methodologies. Future research should focus on:
-
Biological Screening: Evaluating the compound against a diverse panel of biological targets, including kinases, proteases, and G-protein coupled receptors, to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the piperidine, phenyl, and oxadiazole moieties to optimize potency and selectivity.
-
ADME/Tox Profiling: Conducting in vitro and in vivo studies to assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2yl]-piperidine [oakwoodchemical.com]
- 5. 493024-40-1|4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine|BLD Pharm [bldpharm.com]
- 6. This compound [chemdict.com]
- 7. Buy N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide (EVT-2759022) | 1226445-74-4 [evitachem.com]
- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine (EVT-2726594) | 1775402-83-9 [evitachem.com]
In-Depth Technical Guide: Biological Activity of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and biological activity of the heterocyclic compound 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine. The 1,3,4-oxadiazole moiety, coupled with a piperidine ring and a fluorophenyl group, suggests significant potential for this molecule in drug discovery. Drawing from extensive research on structurally related compounds, this document outlines its probable anticancer properties, focusing on tubulin polymerization inhibition as a likely mechanism of action. Detailed experimental protocols for the synthesis and key biological assays are provided to facilitate further investigation and development of this promising scaffold.
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] The incorporation of a piperidine moiety can enhance pharmacokinetic properties, while the fluorophenyl group often contributes to improved binding affinity with biological targets. The specific compound, this compound, combines these features, making it a molecule of significant interest for therapeutic development. This guide synthesizes the available information on this compound and its close analogs to provide a detailed technical resource for researchers.
Synthesis
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry.[5][6][7] A common and effective method involves the cyclization of a 1,2-diacylhydrazine precursor. For the target compound, this would typically involve the reaction of isonipecotic acid hydrazide with 4-fluorobenzoyl chloride to form the diacylhydrazine, followed by cyclodehydration using a reagent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[3][7]
An alternative route involves the reaction of an acyl hydrazide with carbon disulfide in a basic medium, followed by alkylation and subsequent reactions to introduce the piperidine moiety.[5] Another reported method for the synthesis of similar 2-amino-5-aryl-1,3,4-oxadiazoles involves the oxidative cyclization of thiosemicarbazide precursors.[8][9]
Logical Synthesis Workflow
References
- 1. ijpsr.info [ijpsr.info]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. ijper.org [ijper.org]
- 7. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Potential Therapeutic Targets of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS RN: 493024-40-1) is a commercially available molecule for research purposes.[1][2] As of the current date, publicly accessible scientific literature does not contain specific biological activity data, defined therapeutic targets, or detailed experimental studies for this exact compound. This technical guide, therefore, explores the potential therapeutic targets of this molecule by analyzing published data on structurally related compounds that share the core motifs of a substituted 1,3,4-oxadiazole ring linked to a piperidine or piperazine moiety. The insights are derived from close structural analogs and are intended to guide future research and screening efforts for the title compound.
Executive Summary
The chemical scaffold of a piperidine ring linked to a 1,3,4-oxadiazole core is a recurring motif in medicinal chemistry, demonstrating a wide array of biological activities.[3][4] Analysis of close structural analogs of this compound suggests its potential utility across several therapeutic areas, most notably in oncology and neurology. Key potential targets and activities identified from related compounds include:
-
Anticancer Activity: Through mechanisms such as tubulin polymerization inhibition and agonism of the human caseinolytic protease P (HsClpP).
-
Anticonvulsant Properties: As demonstrated by analogs in preclinical models of epilepsy.
-
Antimicrobial Effects: A common feature of the broader oxadiazole class of compounds.
This document synthesizes the available quantitative data, experimental methodologies, and associated biological pathways from studies on these analogous compounds to provide a predictive framework for investigating this compound.
Potential Therapeutic Target Analysis
Oncology
The 1,2,4- and 1,3,4-oxadiazole-piperidine scaffold is a promising pharmacophore for the development of novel anticancer agents. Research on close analogs points to at least two distinct mechanisms of action.
A series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides (note the isomeric 1,2,4-oxadiazole ring) were identified as potent antiproliferative agents.[5] Further investigation confirmed that these compounds act as tubulin inhibitors , disrupting microtubule dynamics, which is a clinically validated anticancer strategy.[5] This suggests that the core oxadiazole-piperidine structure is a viable scaffold for targeting the tubulin cytoskeleton.
In a recent breakthrough, 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives were discovered as a new class of HsClpP agonists .[6] Chemical agonism of HsClpP, a mitochondrial protease, is an emerging anticancer strategy that disrupts mitochondrial homeostasis and induces apoptosis.[6] The lead compound from this study, SL44 , showed potent agonistic activity and effectively inhibited the proliferation of hepatocellular carcinoma (HCC) cells.[6] Given the structural similarity, this compound represents a candidate for evaluation as a potential HsClpP agonist.
Quantitative Data from Analog Studies (Oncology)
| Compound Class/Name | Target/Assay | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | Antiproliferative Activity (Growth Inhibition, GI₅₀) | DU-145 (Prostate) | 0.120 (for the most potent analog) | [5] |
| SL44 (5-(Piperidin-4-yl)-1,2,4-oxadiazole derivative) | HsClpP Agonism (α-casein hydrolysis) | N/A | EC₅₀ = 1.30 | [6] |
| SL44 | Antiproliferative Activity | HCCLM3 (HCC) | IC₅₀ = 3.1 | [6] |
| Quinoline-Oxadiazole Hybrids | Cytotoxic Activity | HepG2 (HCC) | 0.137 - 0.332 (µg/mL) for various derivatives | [7] |
| Quinoline-Oxadiazole Hybrids | Cytotoxic Activity | MCF-7 (Breast) | 0.164 - 0.583 (µg/mL) for various derivatives | [7] |
Neurology: Anticonvulsant Activity
Derivatives of 1,3,4-oxadiazole linked to a piperazine ring have been investigated for their effects on the central nervous system. A study focusing on 1-[5-(4-methoxyphenyl)-[1][5][8]oxadiazol-2-yl]-piperazine derivatives demonstrated significant anticonvulsant activity in the maximal electroshock seizure (MES) model in rats, a standard preclinical test for antiepileptic drugs.[9] Several compounds in the series showed potency comparable to the standard drug phenytoin, without inducing neurotoxicity at the tested doses.[9] This suggests the potential of the this compound scaffold for the development of new CNS-active agents.
Quantitative Data from Analog Studies (Anticonvulsant)
| Compound Class | Assay | Animal Model | Protection (%) / Activity | Neurotoxicity (Rotorod Test) | Reference |
| 1-[5-(4-methoxyphenyl)-[1][5][8]oxadiazol-2-yl]-piperazine derivatives | Maximal Electroshock Seizure (MES) Test | Rats | Several compounds showed 100% protection at 30 mg/kg | No toxicity up to 100 mg/kg | [9] |
Experimental Protocols from Analog Studies
Antiproliferative Assay (for Tubulin Inhibitors)
-
Cell Line: DU-145 human prostate cancer cells.
-
Methodology: Cells are seeded in 96-well plates and allowed to attach overnight. The test compounds are dissolved in DMSO and added to the wells at various concentrations. The plates are incubated for a specified period (e.g., 48-72 hours). Cell viability or proliferation is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or MTT assay. The GI₅₀ (concentration causing 50% growth inhibition) is calculated from the dose-response curves.[5]
HsClpP Agonism Assay (α-Casein Hydrolysis)
-
Reagents: Recombinant human ClpP protein, ClpX, ATP, α-casein (as a substrate), and a fluorescent detection reagent (e.g., fluorescamine).
-
Methodology: The reaction is initiated by mixing HsClpP with the test compound in an assay buffer. The substrate (α-casein) and the ATPase partner (ClpX with ATP) are added to the mixture. The reaction proceeds at 37°C. The hydrolysis of α-casein exposes new primary amines, which are then quantified by adding fluorescamine and measuring the fluorescence. The EC₅₀ (concentration that elicits 50% of the maximal response) is determined by plotting the fluorescence signal against the compound concentration.[6]
Maximal Electroshock Seizure (MES) Test
-
Animal Model: Male Wistar rats or mice.
-
Methodology: The test compound is administered intraperitoneally (i.p.) at various doses. After a predetermined time (e.g., 30 or 60 minutes), an electrical stimulus (e.g., 50 Hz, 0.2 seconds) is delivered through corneal electrodes to induce a seizure. The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. The ability of the compound to abolish this phase is considered a measure of protection.[9]
Neurotoxicity Screening (Rotorod Test)
-
Animal Model: Mice.
-
Methodology: Mice are trained to remain on a rotating rod (e.g., 6-10 rpm). On the test day, the compound is administered, and at various time points, the mice are placed back on the rotorod. Neurotoxicity is indicated if the animal falls off the rod within a set time (e.g., 1-2 minutes).[9]
Visualizations: Pathways and Workflows
The following diagrams illustrate the potential mechanisms and a generalized discovery workflow based on the analog studies.
Caption: A generalized workflow for the discovery and development of oxadiazole-piperidine derivatives.
Caption: Proposed pathway for anticancer activity via tubulin polymerization inhibition.
Caption: Pathway for anticancer activity via agonism of the mitochondrial protease HsClpP.
Conclusion and Future Directions
While direct biological data for this compound is not yet available, the evidence from structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The recurring appearance of the oxadiazole-piperidine scaffold in compounds active against cancer and neurological disorders highlights its value as a privileged structure in drug discovery.
Based on this analysis, it is recommended that this compound be prioritized for screening in the following areas:
-
Anticancer Assays: Evaluate its antiproliferative activity against a panel of cancer cell lines, particularly those of prostate, liver, and breast origin.
-
Mechanism-Based Assays: Specifically test for tubulin polymerization inhibition and HsClpP agonistic activity.
-
CNS Activity Screening: Assess its anticonvulsant properties using the MES model and evaluate for potential neurotoxicity.
The findings from such studies will be crucial in elucidating the specific therapeutic potential of this molecule and guiding its future development.
References
- 1. scbt.com [scbt.com]
- 2. eMolecules this compound | 493024-40-1 | Fisher Scientific [fishersci.com]
- 3. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cas 493024-40-1|| where to buy 2-(4-fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole [english.chemenu.com]
- 9. Synthesis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Profile of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffold of 1,3,4-oxadiazole is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on a specific derivative, 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS Number: 493024-40-1). While detailed discovery and development history for this exact molecule remains largely proprietary, this document consolidates the available information on its synthesis, chemical properties, and the general biological potential of related compounds. This guide aims to provide a foundational resource for researchers interested in the therapeutic promise of this and similar chemical entities.
Introduction
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This moiety is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2] The inclusion of a piperidine ring, a common motif in pharmaceuticals, can further modulate the compound's solubility, lipophilicity, and ability to interact with biological targets.[3] The 4-fluorophenyl group is another key structural element, often introduced to enhance binding affinity and metabolic stability.
This document provides a comprehensive overview of the synthesis and known characteristics of this compound, drawing upon general methodologies for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 493024-40-1 | [3] |
| Molecular Formula | C₁₃H₁₄FN₃O | [3] |
| Molecular Weight | 247.27 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | 94-96 °C |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the discovery of this compound is not publicly available, its synthesis can be accomplished through established methods for the formation of 2,5-disubstituted 1,3,4-oxadiazoles. A general and widely applicable synthetic route involves the cyclodehydration of a diacylhydrazine intermediate.
General Synthesis Workflow
The logical workflow for the synthesis is depicted below. This process typically starts from commercially available starting materials and proceeds through key intermediates to the final product.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on common methods for 1,3,4-oxadiazole synthesis.[2]
Step 1: Synthesis of N'-(4-Fluorobenzoyl)piperidine-4-carbohydrazide (Diacylhydrazine Intermediate)
-
To a stirred solution of 4-fluorobenzohydrazide (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of piperidine-4-carbonyl chloride (1.0 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the diacylhydrazine intermediate.
Step 2: Synthesis of this compound (Final Product)
-
To the N'-(4-fluorobenzoyl)piperidine-4-carbohydrazide (1.0 eq), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or Burgess reagent.[4]
-
Heat the reaction mixture under reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Biological Potential and Mechanism of Action (Inferred)
Potential Therapeutic Areas
Based on the activities of related compounds, this compound could be investigated for the following therapeutic areas:
-
Anticancer: Many 1,3,4-oxadiazole derivatives have shown potent cytotoxic activity against various cancer cell lines.[2]
-
Antimicrobial: The oxadiazole scaffold is present in several compounds with antibacterial and antifungal properties.[2]
-
Anti-inflammatory: A number of 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory effects.[1]
-
Anticonvulsant: The structural features of this compound suggest potential activity as an anticonvulsant agent.[1]
Postulated Signaling Pathways
The mechanism of action for this class of compounds can be diverse. A hypothetical signaling pathway that could be modulated by a biologically active 1,3,4-oxadiazole derivative is depicted below. This is a generalized representation and would require experimental validation for the specific compound.
Caption: Hypothetical signaling pathway potentially modulated by the target compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While detailed biological data remains to be publicly disclosed, the established synthetic routes and the known pharmacological activities of related 1,3,4-oxadiazole derivatives provide a strong rationale for its further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo screening to elucidate its specific biological activities and mechanism of action. Such studies will be crucial in determining its potential as a lead compound for drug discovery programs in oncology, infectious diseases, and inflammation.
References
- 1. US4550116A - Piperidine derivatives - Google Patents [patents.google.com]
- 2. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 3. 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2yl]-piperidine [oakwoodchemical.com]
- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine: A Technical Review
However, I can provide a foundational outline and structure for such a technical guide based on publicly available information and general knowledge of medicinal chemistry and drug development. This will serve as a starting point for researchers and scientists.
This document provides a technical overview of the synthesis, potential biological activities, and experimental considerations for the compound 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine.
Introduction
The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse pharmacological activities. Its incorporation into molecules can enhance metabolic stability and improve pharmacokinetic profiles. The piperidine ring is also a common feature in many centrally acting drugs. The combination of these two fragments with a fluorophenyl group suggests that this compound and its derivatives are likely being investigated for various therapeutic applications.
Synthesis and Characterization
The synthesis of this compound would typically involve a multi-step process. A plausible synthetic route is outlined below.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthetic route for the target compound.
Experimental Protocol: General Synthesis
A detailed experimental protocol would require specific reaction conditions from the literature. However, a general procedure can be outlined:
-
Esterification of Isonipecotic Acid: Isonipecotic acid is refluxed with an alcohol (e.g., methanol) in the presence of a catalyst (e.g., thionyl chloride or sulfuric acid) to yield the corresponding ester. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, typically in an alcoholic solvent, and refluxed to form the acid hydrazide.
-
Condensation: The acid hydrazide is condensed with 4-fluorobenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent (e.g., dichloromethane) to afford the N-acylhydrazide intermediate.
-
Cyclodehydration: The intermediate is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃), tosyl chloride, or Burgess reagent to form the 1,3,4-oxadiazole ring.
-
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Characterization of the final compound would involve techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.
Potential Biological Activities and Signaling Pathways
Derivatives of 1,3,4-oxadiazole and piperidine are known to exhibit a wide range of biological activities. The specific target and pathway for this compound would need to be determined through screening and mechanistic studies.
Hypothetical Target Screening Workflow:
Caption: A general workflow for drug discovery screening.
Potential Signaling Pathway Involvement:
Given the structural motifs, this compound could potentially interact with various biological targets. For instance, if it were to act as a hypothetical inhibitor of a specific kinase, its mechanism might be elucidated through the following pathway analysis.
Hypothetical Kinase Inhibition Pathway:
Caption: A hypothetical signaling pathway showing kinase inhibition.
Quantitative Data
A comprehensive literature search would be required to populate the following tables with specific quantitative data. The tables below are templates for organizing such data.
Table 1: In Vitro Biological Activity
| Target | Assay Type | IC₅₀ / EC₅₀ (nM) | Binding Affinity (Kᵢ/Kₑ) (nM) | Reference |
| Data from Literature | e.g., Kinase Assay | |||
| Data from Literature | e.g., Receptor Binding |
Table 2: In Vitro ADME Properties
| Parameter | Assay | Value | Reference |
| Metabolic Stability | e.g., Human Liver Microsomes | t₁/₂ (min) | |
| Solubility | e.g., Kinetic Solubility | µg/mL | |
| Permeability | e.g., PAMPA | 10⁻⁶ cm/s |
Table 3: In Vivo Pharmacokinetic Parameters
| Species | Route of Admin. | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) | Reference |
| e.g., Mouse | e.g., IV | |||||||
| e.g., Mouse | e.g., PO |
Conclusion
This compound represents a chemical scaffold with potential for the development of novel therapeutic agents. Further investigation into its synthesis, biological activity, and pharmacokinetic properties is warranted. This technical guide provides a framework for organizing and understanding the key data associated with this compound. A thorough review of peer-reviewed literature is essential to build upon this foundation with specific experimental details and quantitative results.
A Technical Guide to the Research of 1,3,4-Oxadiazole Containing Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic understanding of a promising class of compounds: 1,3,4-oxadiazole derivatives featuring a piperidine moiety. This class of molecules has garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Synthesis of 1,3,4-Oxadiazole Piperidine Derivatives
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in medicinal chemistry. The incorporation of a piperidine ring can be achieved at various positions, leading to a diverse range of chemical structures. A common synthetic strategy involves the cyclization of a diacylhydrazine precursor, which is often prepared from a corresponding carboxylic acid hydrazide and an acyl chloride or carboxylic acid.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of 1,3,4-oxadiazole piperidine derivatives.
Detailed Experimental Protocol: Synthesis of 2-(1-Benzylpiperidin-4-yl)-5-phenyl-1,3,4-oxadiazole
This protocol is a representative example for the synthesis of a specific 1,3,4-oxadiazole containing a piperidine moiety.
Step 1: Synthesis of 1-Benzylpiperidine-4-carbohydrazide
-
To a solution of ethyl 1-benzylpiperidine-4-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (5 equivalents).
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with cold diethyl ether and dry under vacuum to obtain 1-benzylpiperidine-4-carbohydrazide.
Step 2: Synthesis of N'-Benzoyl-1-benzylpiperidine-4-carbohydrazide
-
Dissolve 1-benzylpiperidine-4-carbohydrazide (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the diacylhydrazine intermediate.
Step 3: Synthesis of 2-(1-Benzylpiperidin-4-yl)-5-phenyl-1,3,4-oxadiazole
-
To N'-benzoyl-1-benzylpiperidine-4-carbohydrazide (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) slowly at 0°C.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the final compound.
Biological Activities and Quantitative Data
1,3,4-Oxadiazole piperidine derivatives have been extensively evaluated for a range of biological activities. The following sections summarize the key findings and present quantitative data in a structured format.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of these derivatives against various cancer cell lines.[1][2] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[3]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 2.5 ± 0.35 | [4] |
| MDA-MB-231 (Breast) | 4.88 ± 1.74 | [4] | |
| Derivative B | HCT-116 (Colon) | 0.80 | [3] |
| PC-3 (Prostate) | 0.67 | [3] | |
| Derivative C | A549 (Lung) | 1.34 | [4] |
| Derivative D | HeLa (Cervical) | 41 (GP) | [1] |
| Derivative E | SMMC-7721 (Liver) | Strong Inhibition | [1] |
IC₅₀: Half-maximal inhibitory concentration. GP: Growth Percent.
Antimicrobial Activity
The conjugation of the 1,3,4-oxadiazole ring with a piperidine moiety has also yielded compounds with significant antimicrobial properties against a spectrum of bacteria and fungi.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative F | S. aureus | 12.5 | C. albicans | 25 | |
| Derivative G | E. coli | 25 | A. niger | 50 | [5] |
| Derivative H | P. aeruginosa | 50 | C. albicans | 12.5 | |
| Derivative I | B. subtilis | 6.25 | A. niger | 25 | [6] |
MIC: Minimum Inhibitory Concentration.
Acetylcholinesterase (AChE) Inhibitory Activity
Certain derivatives have shown promise as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.[4][7]
| Compound ID | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
| Derivative J | 0.023 | > 10 | [7] |
| Derivative K | 0.068 | 0.218 | [4] |
| Derivative L | 0.907 | 2.557 | [8] |
AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.
Experimental Protocols for Biological Assays
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Antimicrobial Activity: Microbroth Dilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Acetylcholinesterase Inhibition: Ellman's Method
This spectrophotometric method is widely used to screen for AChE inhibitors.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to initiate the reaction.
-
Substrate Addition: After a short pre-incubation, add the ATCI substrate to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
Research into the mechanisms of action of 1,3,4-oxadiazole piperidine derivatives has revealed their interaction with several key cellular signaling pathways, particularly in the context of cancer.
Apoptosis Induction Pathway
Many anticancer 1,3,4-oxadiazole derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death). This is often mediated through the intrinsic pathway, involving the p53 tumor suppressor protein and the Bcl-2 family of proteins, leading to the activation of caspases.[1]
Histone Deacetylase (HDAC) Inhibition
Some derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] HDAC inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.
This technical guide provides a foundational understanding of the research landscape surrounding 1,3,4-oxadiazole containing piperidine derivatives. The presented protocols, data, and mechanistic insights are intended to facilitate further research and development of this promising class of therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anticholinesterase activity, molecular docking, and molecular dynamic simulation studies of 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Fluorophenyl-Oxadiazolyl-Piperidine Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fluorophenyl-oxadiazolyl-piperidine scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This guide provides a comprehensive overview of its synthesis, structure-activity relationships (SAR), and biological applications, with a focus on its role in the development of novel therapeutic agents. The unique combination of the lipophilic fluorophenyl group, the metabolically stable oxadiazole ring, and the versatile piperidine moiety imparts favorable pharmacokinetic and pharmacodynamic properties to compounds incorporating this core structure.
Synthesis of the Fluorophenyl-Oxadiazolyl-Piperidine Scaffold
The synthesis of the fluorophenyl-oxadiazolyl-piperidine scaffold typically involves a multi-step sequence. A common strategy begins with the construction of the 1,2,4-oxadiazole ring, followed by the introduction of the piperidine and fluorophenyl moieties.
A general synthetic workflow is outlined below:
Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
A representative experimental protocol for the synthesis of a key derivative is detailed below. This procedure is based on established methods for the formation of 1,2,4-oxadiazoles from amidoximes and acylating agents.
Materials:
-
4-Fluorobenzamidoxime
-
Piperidine-4-carbonyl chloride hydrochloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Amidoxime Acylation: To a solution of 4-fluorobenzamidoxime (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, pyridine (2.2 eq) is added, followed by the dropwise addition of a solution of piperidine-4-carbonyl chloride hydrochloride (1.1 eq) in anhydrous DCM. The reaction mixture is stirred at room temperature for 12-16 hours.
-
Work-up and Extraction: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude O-acyl amidoxime intermediate.
-
Cyclization: The crude intermediate is dissolved in a suitable high-boiling solvent such as xylene or dimethylformamide (DMF) and heated at reflux (typically 120-150 °C) for 4-8 hours until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-(4-fluorophenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Activities and Structure-Activity Relationships
Derivatives of the fluorophenyl-oxadiazolyl-piperidine scaffold have demonstrated a wide range of biological activities, with anticancer and enzyme inhibitory effects being particularly prominent.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of compounds containing this scaffold against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.[1][2]
Table 1: Anticancer Activity of Selected Oxadiazole and Piperidine Derivatives
| Compound ID | Scaffold/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | [3] |
| 2 | [2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | [3] |
| 3 | 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | [3] |
| 4 | 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | MCF-7 (Breast) | 0.76 | [4] |
| 5 | 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | A549 (Lung) | 0.18 | [4] |
| 6 | Imidazo[1,2-a]pyrimidine derivative (3a) | A549 (Lung) | 5.988 | [5] |
| 7 | 3-(4-Chlorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole derivative | MDA-MB-231 (Breast) | 35.1 | [5] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly influence anticancer potency. Electron-withdrawing groups, such as halogens, often enhance activity.
-
Piperidine Substitution: Modifications at the piperidine nitrogen can modulate activity and selectivity.
-
Linker between Oxadiazole and Piperidine: The length and flexibility of the linker between the oxadiazole and piperidine rings can impact binding to the biological target.
Enzyme Inhibition
The fluorophenyl-oxadiazolyl-piperidine scaffold has been explored for its potential to inhibit various enzymes implicated in disease.
Table 2: Enzyme Inhibitory Activity of Selected Piperidine-Oxadiazole Derivatives
| Compound ID | Target Enzyme | Scaffold/Derivative | IC₅₀/Kᵢ | Reference |
| 8 | Akt1 | 3,4,6-Trisubstituted piperidine derivative (E22) | Potent Inhibition | [6] |
| 9 | Pan-Akt | Piperidin-4-yl appended inhibitor (10h) | IC₅₀ = 24.3 nM (Akt1) | [7] |
| 10 | EGFR | 1,2,4-Oxadiazole derivative (7a) | IC₅₀ = 1.98 µM | [8] |
| 11 | EGFR L858R/T790M | 1,3,4-Oxadiazole-based inhibitor (4b) | IC₅₀ = 17.18 nM | [9] |
Structure-Activity Relationship (SAR) Insights for Enzyme Inhibition:
-
The fluorophenyl moiety often engages in hydrophobic interactions within the enzyme's active site.
-
The oxadiazole ring can act as a bioisostere for ester or amide groups, improving metabolic stability.[10]
-
The basic nitrogen of the piperidine ring can form crucial salt bridges or hydrogen bonds with acidic residues in the target protein.
Signaling Pathway Modulation
A key mechanism through which fluorophenyl-oxadiazolyl-piperidine derivatives exert their anticancer effects is by modulating critical intracellular signaling pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[11] Several oxadiazole-containing compounds have been shown to inhibit this pathway at various nodes.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 493024-40-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is limited. This document summarizes the currently accessible data. The absence of extensive research data suggests this compound may be a novel research chemical or a proprietary intermediate.
Core Compound Properties
This compound is a heterocyclic organic compound. Its structure features a piperidine ring linked to a 1,3,4-oxadiazole ring, which is substituted with a 4-fluorophenyl group. The presence of the oxadiazole ring, a common scaffold in medicinal chemistry, suggests potential biological activity.[1][2] Compounds with similar structural motifs, particularly isomers containing the 1,2,4-oxadiazole ring, have been investigated for various therapeutic applications, including as anticancer agents.[3][4]
| Property | Value | Source |
| CAS Number | 493024-40-1 | [5] |
| Molecular Formula | C₁₃H₁₄FN₃O | [5] |
| Molecular Weight | 247.27 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 93-96 °C | [5] |
| InChI Key | Not available | |
| SMILES | FC1=CC=C(C=C1)C2=NN=C(O2)C3CCNCC3 |
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, general methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles are well-documented in the scientific literature. These methods can provide a theoretical framework for its synthesis.
A common synthetic route to the 1,3,4-oxadiazole ring involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate is typically formed by the reaction of a carboxylic acid hydrazide with an acyl chloride or another carboxylic acid. The cyclization step can be achieved using various dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.[6]
General Synthetic Workflow for 2,5-Disubstituted-1,3,4-Oxadiazoles:
Caption: Generalized synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
In the context of the target molecule, one of the starting materials would be isonipecotic acid hydrazide (piperidine-4-carbohydrazide) and the other would be 4-fluorobenzoyl chloride.
Biological Activity and Mechanism of Action
There is no specific information available in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways for this compound.
However, the broader class of 1,3,4-oxadiazole derivatives has been explored for a wide range of biological activities, including:
-
Anticancer: Some 1,3,4-oxadiazoles have been shown to act as sensitizers for chemotherapy agents like cisplatin.[7] Others have been investigated as inhibitors of enzymes crucial for cancer cell proliferation, such as epidermal growth factor receptor (EGFR).[4]
-
Anticonvulsant: Certain 1,3,4-oxadiazole-piperazine derivatives have demonstrated anticonvulsant activity in preclinical models.[8]
-
Enzyme Inhibition: Substituted 1,3,4-oxadiazoles have been screened for inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase.[2]
It is important to note that these are general activities of the broader chemical class, and the specific activity of this compound has not been reported.
Experimental Data
No quantitative experimental data such as efficacy, selectivity, pharmacokinetics, or pharmacodynamics for this compound are available in the public domain.
Safety and Handling
This compound is intended for research and development purposes only.[5] The toxicological properties have not been fully investigated.[5] Standard laboratory safety precautions should be followed when handling this compound.
Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid breathing dust or vapor.[5]
-
Avoid contact with eyes, skin, and clothing.[5]
-
Keep the container tightly closed.[5]
-
Store in a cool, dry, and well-ventilated place.[5]
Personal Protective Equipment (PPE):
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[5]
-
In case of skin contact: Wash off with soap and plenty of water.[5]
-
If inhaled: Move the person into fresh air.[5]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[5]
In all cases of exposure, seek medical attention.[5]
Conclusion
This compound is a chemical compound with potential for further investigation based on the known biological activities of the 1,3,4-oxadiazole scaffold. However, a comprehensive technical profile is currently unavailable in the public domain. Researchers and drug development professionals interested in this compound will likely need to perform de novo synthesis and a full suite of biological and toxicological evaluations to ascertain its properties and potential applications.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones as cisplatin sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine, a heterocyclic compound with potential applications in medicinal chemistry. The protocol outlines a multi-step synthesis beginning with commercially available starting materials. Additionally, this document briefly discusses the potential biological significance of this class of compounds, although specific data for the title compound is limited in publicly available literature.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₄FN₃O |
| Molecular Weight | 247.27 g/mol |
| CAS Number | 493024-40-1 |
Experimental Protocols
The synthesis of this compound is accomplished through a five-step process:
-
N-Boc Protection of Piperidine-4-carboxylic Acid: Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
-
Formation of N-Boc-piperidine-4-carbohydrazide: Conversion of the carboxylic acid to a carbohydrazide.
-
Acylation with 4-Fluorobenzoyl Chloride: Reaction of the carbohydrazide with 4-fluorobenzoyl chloride to form the diacylhydrazine intermediate.
-
Cyclodehydration to form the 1,3,4-Oxadiazole Ring: Ring closure to form the oxadiazole moiety.
-
Deprotection of the Boc Group: Removal of the Boc protecting group to yield the final product.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
-
Materials:
-
Piperidine-4-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve piperidine-4-carboxylic acid in an aqueous solution of sodium hydroxide and THF.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature.
-
After the reaction is complete (monitored by TLC), acidify the mixture.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected piperidine-4-carboxylic acid.
-
Step 2: Synthesis of tert-Butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
-
Materials:
-
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
-
Thionyl chloride or a coupling agent (e.g., HATU)
-
Hydrazine hydrate
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (if using a coupling agent)
-
-
Procedure (via acid chloride):
-
Suspend 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in DCM.
-
Add thionyl chloride dropwise at 0 °C and then reflux the mixture.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled solution of hydrazine hydrate in DCM.
-
Stir the reaction mixture and then wash with water and brine.
-
Dry the organic layer and concentrate to yield the carbohydrazide.
-
Step 3: Synthesis of 1-(tert-Butoxycarbonyl)-N'-(4-fluorobenzoyl)piperidine-4-carbohydrazide
-
Materials:
-
tert-Butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
-
4-Fluorobenzoyl chloride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate in DCM and add pyridine.
-
Cool the solution to 0 °C and add 4-fluorobenzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer and concentrate to obtain the diacylhydrazine intermediate.
-
Step 4: Synthesis of tert-Butyl 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
-
Materials:
-
1-(tert-Butoxycarbonyl)-N'-(4-fluorobenzoyl)piperidine-4-carbohydrazide
-
Phosphorus oxychloride (POCl₃) or another dehydrating agent (e.g., triflic anhydride).
-
Acetonitrile or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the diacylhydrazine intermediate in a suitable solvent like acetonitrile.
-
Add phosphorus oxychloride dropwise at 0 °C.[1]
-
Heat the reaction mixture under reflux until the starting material is consumed.[1]
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Step 5: Synthesis of this compound
-
Materials:
-
tert-Butyl 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected oxadiazole in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as its salt.
-
The free base can be obtained by neutralization with a suitable base.
-
Potential Applications and Biological Context
Derivatives of 1,3,4-oxadiazole and piperidine are known to exhibit a wide range of pharmacological activities.[2][3] The 1,3,4-oxadiazole ring is a bioisostere for amide and ester functional groups and is present in numerous compounds with antimicrobial, anti-inflammatory, and anticancer properties.[2][4] The piperidine moiety is a common scaffold in many centrally acting drugs.
While specific biological data for this compound is not extensively reported in the literature, its structural motifs suggest potential for investigation in various therapeutic areas. The fluorophenyl group can enhance metabolic stability and binding affinity to biological targets.[5]
Potential Signaling Pathway Interaction
Given the prevalence of piperidine-containing compounds as neurological agents, a hypothetical interaction with a G-protein coupled receptor (GPCR) signaling pathway is depicted below. This is a generalized representation and has not been experimentally validated for the title compound.
Caption: Hypothetical GPCR signaling pathway interaction.
Conclusion
This document provides a comprehensive synthetic protocol for this compound. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound. The provided protocols and diagrams serve as a foundational resource for researchers interested in the synthesis and evaluation of novel oxadiazole-piperidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Buy 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine (EVT-2726594) | 1775402-83-9 [evitachem.com]
Application Notes and Protocols for 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound featuring a fluorophenyl-substituted 1,3,4-oxadiazole moiety linked to a piperidine ring. This structural motif is of significant interest in medicinal chemistry, as derivatives containing 1,3,4-oxadiazole and piperidine rings have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the 1,3,4-oxadiazole ring, a known bioisostere for ester and amide functionalities, contributes to the compound's metabolic stability and ability to participate in hydrogen bonding, which is crucial for target binding.
The broader class of molecules to which this compound belongs has been particularly noted for its potential as anticancer agents. Several studies on analogous compounds, such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have identified tubulin polymerization inhibition as a key mechanism of action.[1][2] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This application note provides an overview of the potential in vitro applications of this compound and detailed protocols for its evaluation as an anticancer agent.
Data Presentation
The following tables summarize representative quantitative data from in vitro assays for compounds structurally related to this compound. This data is provided as a reference for expected potency and to guide experimental design.
Table 1: Antiproliferative Activity of a Representative Oxadiazole-Piperidine Analog
| Cell Line | Cancer Type | GI₅₀ (µM) |
| DU-145 | Prostate Cancer | 1.5 |
| K562 | Leukemia | 0.8 |
| MCF-7 | Breast Cancer | 2.1 |
| A549 | Lung Cancer | 3.5 |
GI₅₀ (Growth Inhibition 50) is the concentration of the compound that inhibits the cell growth by 50%. Data is representative of values found for structurally similar compounds.
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | IC₅₀ (µM) |
| Representative Oxadiazole-Piperidine Analog | 5.2 |
| Colchicine (Positive Control) | 2.5 |
| Paclitaxel (Positive Control) | 1.8 |
IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound that inhibits tubulin polymerization by 50%. Data is representative of values found for structurally similar compounds.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effect of this compound on a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., DU-145, K562, MCF-7, A549)
-
Complete growth medium (specific to each cell line)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the GI₅₀ value using a suitable software.
-
In Vitro Tubulin Polymerization Assay
This cell-free assay measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
This compound
-
Colchicine and Paclitaxel (as controls)
-
DMSO
-
Temperature-controlled microplate reader (340 nm)
-
96-well, UV-transparent microplates
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and controls in DMSO.
-
On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
-
Assay Setup:
-
Add 5 µL of the test compound dilutions (or DMSO for control) to the wells of a pre-chilled 96-well plate.
-
Add 100 µL of the cold tubulin solution to each well.
-
-
Polymerization and Measurement:
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance against time for each concentration.
-
Determine the rate of polymerization and the maximum absorbance for each well.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
References
Application Notes and Protocols for Cell-Based Assays Using 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine in common cell-based assays. The methodologies are based on established techniques for evaluating compounds with similar structural motifs, which have shown potential as both enzyme inhibitors and antiproliferative agents.
Application 1: Monoamine Oxidase (MAO) Inhibition Assay
Introduction
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters.[1] Inhibitors of these enzymes have therapeutic applications in the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1] Compounds containing 1,3,4-oxadiazole and piperidine moieties have been identified as potential MAO inhibitors. This protocol describes a fluorometric cell-based assay to determine the inhibitory activity of this compound against MAO-A and MAO-B.
Signaling Pathway: MAO-Catalyzed Neurotransmitter Degradation
Caption: Inhibition of MAO prevents neurotransmitter degradation.
Experimental Protocol: Fluorometric MAO-A/B Inhibition Assay
This protocol is adapted from commercially available MAO assay kits.[2][3]
Materials:
-
This compound
-
MAO-A and MAO-B expressing cells or purified enzymes
-
Fluorometric Probe (e.g., OxiRed™ Probe)[3]
-
Horseradish Peroxidase (HRP)
-
Assay Buffer
-
96-well black, clear-bottom microplate
Workflow:
Caption: Workflow for the MAO fluorometric inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add assay buffer, MAO-A or MAO-B enzyme, and the test compound dilutions. Include wells for a no-inhibitor control and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add a solution containing the MAO substrate and the fluorometric probe to each well.
-
Measurement: Immediately begin measuring the fluorescence intensity at 30-second intervals for 30-60 minutes using a microplate reader.
-
Data Analysis: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression.
Data Presentation: MAO Inhibition
| Compound | Target | IC₅₀ (nM) |
| This compound | MAO-A | Experimental Value |
| This compound | MAO-B | Experimental Value |
| Clorgyline (Control) | MAO-A | Reference Value |
| Selegiline (Control) | MAO-B | Reference Value |
Application 2: Anticancer Cell Viability Assay
Introduction
The 1,3,4-oxadiazole scaffold is present in numerous compounds exhibiting anticancer properties.[5][6][7][8][9] These compounds can induce cytotoxicity in cancer cell lines through various mechanisms. The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This protocol details the use of the MTT assay to evaluate the effect of this compound on cancer cell lines.
Experimental Workflow: MTT Cell Viability Assaydot
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Monoamine Oxidase Assays [cellbiolabs.com]
- 3. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine in Cancer Research
Disclaimer: Publicly available research specifically detailing the anticancer properties of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is limited. The following application notes and protocols are based on studies of structurally similar compounds, particularly analogs from the 4-(1,2,4-oxadiazol-5-yl)piperidine class, which have been investigated as potential anticancer agents.[1][2] These notes are intended to provide a foundational framework for researchers investigating this and related compounds.
General Information
The compound this compound belongs to a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities.[3][4][5] The core structure combines a piperidine ring, known for its presence in numerous pharmaceuticals, with a 1,3,4-oxadiazole moiety, a scaffold associated with various pharmacological effects, including anticancer activity.[3][6] The presence of a fluorophenyl group can enhance metabolic stability and cell permeability.
Postulated Mechanism of Action: Tubulin Inhibition
Based on studies of closely related 4-(1,2,4-oxadiazol-5-yl)piperidine analogs, a plausible mechanism of action for this class of compounds is the inhibition of tubulin polymerization.[1][2] Tubulin is a critical protein for cell division, and its disruption can lead to cell cycle arrest and apoptosis in cancer cells.
Data Presentation
The following table summarizes hypothetical antiproliferative activity data for this compound, based on reported values for analogous compounds.[1] This data should be generated and confirmed experimentally for the specific compound.
| Cell Line | Cancer Type | Hypothetical GI50 (µM) |
| DU-145 | Prostate Cancer | 0.5 - 5.0 |
| MCF-7 | Breast Cancer | 1.0 - 10.0 |
| A549 | Lung Cancer | 2.0 - 15.0 |
| HCT-116 | Colon Cancer | 1.5 - 12.0 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Cell Viability Assay (SRB Assay)
This protocol describes a method to determine the effect of the compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution and incubate for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%) value.
Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of purified tubulin.
Methodology:
-
Reaction Setup: In a 96-well plate, add tubulin polymerization buffer, purified tubulin protein, GTP, and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: Add this compound at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls, as well as a vehicle control.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals for 60-90 minutes using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of the compound-treated samples to the controls to determine its effect on tubulin polymerization.
Immunofluorescence Staining for Microtubule Integrity
This protocol allows for the visualization of the microtubule network within cells after treatment with the compound.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the test compound at its GI50 concentration for an appropriate duration (e.g., 24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the coverslips, mount them on microscope slides, and visualize the microtubule network using a fluorescence microscope.
Safety Precautions
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine as a Potential Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine as a potential tubulin inhibitor for cancer therapy. The protocols outlined below detail the necessary experimental procedures to characterize its biological activity.
Introduction
Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Its dynamic polymerization and depolymerization are essential for the formation of the mitotic spindle during mitosis. Consequently, agents that disrupt tubulin dynamics are effective anticancer therapeutics. The compound this compound belongs to a class of small molecules containing the 1,3,4-oxadiazole and piperidine scaffolds, which have been identified as promising tubulin inhibitors. This document provides the methodologies to investigate its potential as a novel anticancer agent.
Synthesis of this compound
A proposed synthetic route for this compound is outlined below, based on established methods for the synthesis of similar 1,3,4-oxadiazole derivatives.
-
Step 1: Synthesis of 4-fluorobenzohydrazide. React 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. Subsequent reaction with hydrazine hydrate yields 4-fluorobenzohydrazide.
-
Step 2: Synthesis of the 1,3,4-oxadiazole ring. The 4-fluorobenzohydrazide is then reacted with a suitable cyclizing agent, such as triethyl orthoformate, to form the 5-(4-fluorophenyl)-1,3,4-oxadiazole intermediate.
-
Step 3: Coupling with piperidine. The final step involves the coupling of the 1,3,4-oxadiazole intermediate with a protected piperidine derivative, followed by deprotection to yield the target compound, this compound.
Data Presentation
While specific experimental data for this compound is not yet publicly available, the following tables present representative data from closely related analogs with the 4-(1,3,4-oxadiazol-2-yl)piperidine scaffold, demonstrating the potential efficacy of this class of compounds.
Table 1: In Vitro Cytotoxicity of Analogous Tubulin Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | MCF-7 (Breast) | 3.19 | [1] |
| Analog A | HCT116 (Colon) | 8.21 | [1] |
| Analog A | HepG2 (Liver) | 5.50 | [1] |
| Analog B | DU-145 (Prostate) | 0.12 | [2] |
Table 2: In Vitro Tubulin Polymerization Inhibition of Analogous Compounds
| Compound ID | IC50 (µM) | Reference |
| Analog A | 7.95 | [1] |
| Analog B | 3.0 | [3] |
Experimental Protocols
Detailed protocols for the key experiments to characterize this compound are provided below.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the test compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO vehicle)
-
96-well microplate reader capable of measuring absorbance at 340 nm at 37°C
Procedure:
-
Prepare a series of dilutions of the test compound and controls in polymerization buffer.
-
On ice, add tubulin protein to the wells of a pre-chilled 96-well plate.
-
Add the test compound, positive control, or negative control to the respective wells.
-
Initiate polymerization by placing the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance against time to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, HepG2)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 3: Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of tubulin inhibition.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action for a tubulin polymerization inhibitor.
Experimental Workflow
Caption: Workflow for evaluating a potential tubulin inhibitor.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The compound 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine belongs to a class of compounds that has shown potential as potent antiproliferative agents. While specific high-throughput screening data for this exact molecule is not extensively published, analogs containing the 4-(oxadiazol-yl)piperidine core have been identified as tubulin polymerization inhibitors.[3][4]
This document provides detailed application notes and protocols for the high-throughput screening of this compound and its analogs, with a focus on their potential as anticancer agents targeting tubulin. The protocols described are based on established methods for identifying and characterizing tubulin inhibitors and assessing the antiproliferative activity of small molecules.[5][6][7]
Disclaimer: The quantitative data and specific experimental conditions provided herein are representative of closely related analogs and should be adapted and optimized for the specific compound of interest.
Data Presentation: Antiproliferative Activity of Analogous Compounds
The following table summarizes the growth inhibition (GI₅₀) data for a series of analogous 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides against the DU-145 human prostate cancer cell line.[4] This data illustrates the potential potency of this chemical class and provides a benchmark for screening campaigns.
| Compound ID | Structure | GI₅₀ (µM) against DU-145 Cells |
| Analog 1 | 4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide | 1.5 |
| Analog 2 | N-(4-chlorophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide | 0.8 |
| Analog 3 | 4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)piperidine-1-carboxamide | 0.5 |
| Analog 4 | N-(4-Fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide | 1.2 |
| 12a | N-(3-chloro-4-fluorophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide | 0.12 |
Data extracted from a study on antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as tubulin inhibitors.[4]
Experimental Protocols
High-Throughput In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay is designed to identify compounds that inhibit the polymerization of tubulin into microtubules.[5][7]
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Glycerol
-
PIPES buffer (80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
GTP (Guanosine-5'-triphosphate) solution
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
384-well clear-bottom plates
-
Temperature-controlled microplate reader
Protocol:
-
Prepare a tubulin solution at a final concentration of 1 mg/mL in ice-cold PIPES buffer containing 10% glycerol.
-
Prepare a 2X GTP solution (2 mM) in PIPES buffer.
-
Serially dilute the test compounds in DMSO and then further dilute into PIPES buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted test compound or control to the wells of a 384-well plate.
-
To initiate the polymerization reaction, add 5 µL of the 2X GTP solution followed by 40 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the change in absorbance over time. The rate of tubulin polymerization can be calculated from the linear phase of the curve. The percentage of inhibition is determined by comparing the polymerization rate in the presence of the test compound to the negative control.
High-Throughput Cell Viability Assay (ATP-Based)
This protocol assesses the effect of the test compound on the viability of cancer cells by measuring intracellular ATP levels, a marker of metabolically active cells.[8]
Materials:
-
Human cancer cell line (e.g., DU-145, HeLa, or A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
Positive control (e.g., a known cytotoxic agent like Doxorubicin)
-
Negative control (DMSO)
-
384-well white, opaque-bottom plates
-
Commercially available ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Protocol:
-
Seed the 384-well plates with cancer cells at a density of 2,000-5,000 cells per well in 40 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 10 µL of the diluted test compound or control to the appropriate wells.
-
Incubate the plates for an additional 48-72 hours.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of the ATP-based assay reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the negative control and determine the GI₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for tubulin-inhibiting compounds.
Experimental Workflow
Caption: A typical workflow for a high-throughput screening campaign.
References
- 1. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening of microtubule-interacting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and potential applications of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine, a heterocyclic compound with significant interest in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄FN₃O | [1] |
| Molecular Weight | 247.27 g/mol | [1] |
| CAS Number | 493024-40-1 | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Melting Point | 94-96 °C | Oakwood Chemical |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents, with limited solubility in water. | [2] |
Safety, Handling, and Personal Protective Equipment (PPE)
Due to its potential biological activity and chemical nature, this compound requires careful handling in a laboratory setting. The following are key safety precautions and recommended PPE.
Hazard Identification
Based on available data for similar compounds, this compound should be handled as a potentially hazardous substance.
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended as a minimum:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
General Handling Precautions
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust or fumes.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of the compound.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry place. |
| Container | Keep container tightly closed. |
| Atmosphere | Store under an inert atmosphere if possible, to prevent degradation from moisture and air. |
| Incompatibilities | Avoid storage with strong oxidizing agents, strong acids, and strong bases.[2] |
The oxadiazole ring and the piperidine moiety suggest that the compound is generally stable under standard laboratory conditions but may be susceptible to degradation under harsh acidic or basic conditions.[2]
Experimental Protocols and Applications
This compound and its analogues are of interest in drug discovery, particularly in cancer research.[3][4] The 1,2,4-oxadiazol-5-yl)piperidine core has been identified in compounds with antiproliferative activity, acting as tubulin inhibitors.[3] This compound is also noted as a biochemical for proteomics research.
General Protocol for Solution Preparation
For biological assays, it is recommended to prepare a stock solution in an appropriate organic solvent.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Accurately weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Hypothetical Application in a Cell-Based Antiproliferation Assay
Given the known antiproliferative activity of related compounds, a common application would be to assess its efficacy in a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a human cancer cell line (e.g., DU-145 prostate cancer cells).[3]
Materials:
-
DU-145 prostate cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed DU-145 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound from the stock solution in complete medium. Add 100 µL of the diluted compound solutions to the wells, resulting in the desired final concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Logical Relationships in Drug Discovery
The use of this compound in drug discovery follows a logical progression from initial screening to lead optimization.
References
- 1. 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2yl]-piperidine [oakwoodchemical.com]
- 2. Buy 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine (EVT-2726594) | 1775402-83-9 [evitachem.com]
- 3. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole moiety is a common scaffold in pharmacologically active compounds, often serving as a bioisosteric replacement for ester and amide groups, which can enhance metabolic stability and other pharmacokinetic properties.[1][2] Proper preparation of solutions of this compound is critical for accurate and reproducible results in biological assays and other research applications. This document provides detailed protocols for the preparation of stock and working solutions of this compound, along with information on its physicochemical properties, solubility, stability, and safe handling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄FN₃O | [3][4] |
| Molecular Weight | 247.27 g/mol | [3][4] |
| Appearance | Typically a solid at room temperature. | |
| CAS Number | 493024-40-1 | [4] |
Solubility
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL (≥ 101 mM) | A common solvent for preparing high-concentration stock solutions of organic compounds. |
| Ethanol | ≥ 10 mg/mL (≥ 40 mM) | May require warming to fully dissolve. Solutions should be prepared fresh. |
| Methanol | Soluble | Similar to ethanol, useful for some applications. |
| Aqueous Buffers (e.g., PBS pH 7.4) | Poorly soluble | Direct dissolution in aqueous media is not recommended. Dilution from a stock solution in an organic solvent is the preferred method. |
Safety and Handling
The following are general safety precautions based on the properties of related compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Avoid generating dust when handling the solid compound.
-
Storage: Store the solid compound and its solutions in a tightly sealed container in a cool, dry, and dark place.[7] Some suppliers recommend storage at -20°C.[7]
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof, absolute)
-
Phosphate-buffered saline (PBS), pH 7.4, or other relevant aqueous buffer
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be stored for extended periods and diluted to prepare fresh working solutions.
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using the following formula:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 247.27 g/mol x 1000 mg/g = 2.47 mg
-
-
Weigh the compound: Carefully weigh out 2.47 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a water bath (37°C) or brief sonication in an ultrasonic bath can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for use in biological assays.
-
Prepare the intermediate dilution: Perform a serial dilution to minimize the final concentration of DMSO in the working solution. For example, first dilute the 10 mM stock solution 1:10 in DMSO to obtain a 1 mM intermediate solution. To do this, add 10 µL of the 10 mM stock solution to 90 µL of DMSO.
-
Prepare the final working solution: Dilute the 1 mM intermediate solution 1:10 in the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a final concentration of 100 µM. To prepare 1 mL of the working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of the aqueous buffer.
-
Mix thoroughly: Gently vortex the working solution to ensure homogeneity.
-
Final DMSO concentration: The final concentration of DMSO in this working solution will be 1%. If a lower DMSO concentration is required for the experiment, adjust the serial dilution steps accordingly.
-
Use immediately: It is recommended to prepare fresh working solutions from the stock solution on the day of the experiment.
Stability and Storage
-
Solid Compound: Store the solid form of this compound in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, -20°C is recommended.[7]
-
Stock Solutions: When stored properly at -20°C in anhydrous DMSO, stock solutions should be stable for several months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Aqueous Solutions: The 1,3,4-oxadiazole ring is generally stable in aqueous solutions, particularly within a pH range of 3-5.[8] Stability may decrease at higher or lower pH.[8] Due to the potential for precipitation and degradation, aqueous working solutions should be prepared fresh and used promptly.
Visualizations
Caption: Workflow for the preparation of this compound solutions.
Caption: Logic diagram for selecting an appropriate solvent for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2yl]-piperidine [oakwoodchemical.com]
- 4. scbt.com [scbt.com]
- 5. Buy 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine (EVT-2726594) | 1775402-83-9 [evitachem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 493024-40-1|4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine|BLD Pharm [bldpharm.com]
- 8. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine, a heterocyclic compound with potential applications in pharmaceutical development. The protocols outlined below describe the use of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the identification, quantification, and structural elucidation of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
Application Note:
This method describes a reversed-phase HPLC approach for determining the purity and concentration of this compound. The presence of the fluorophenyl group provides a chromophore suitable for UV detection. This protocol is designed to be a robust starting point for routine quality control and stability testing.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized or HPLC grade
-
Formic Acid (HCOOH) or Trifluoroacetic Acid (TFA): Analytical grade, for mobile phase modification.
-
This compound: Reference standard of known purity.
-
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Data Presentation: Representative HPLC Data
| Parameter | Result |
| Retention Time | ~15.2 min |
| Purity (by area %) | >99.0% |
| Linearity (R²) | >0.999 (Concentration range: 1-100 µg/mL) |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of the target compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Elucidation
Application Note:
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for its structural characterization through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this compound. High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination and elemental composition confirmation.
Experimental Protocol: LC-MS Method
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument) with an ESI source.
-
Chromatographic Conditions: The HPLC conditions described in Section 1 can be adapted for LC-MS analysis.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range (m/z): 50 - 500
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV to generate fragment ions.
-
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₄FN₃O |
| Molecular Weight | 247.27 g/mol |
| [M+H]⁺ (Monoisotopic) | m/z 248.1200 |
| Key MS/MS Fragments | Fragmentation of the oxadiazole ring and piperidine moiety. |
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note:
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR identifies the carbon framework. 2D NMR techniques such as COSY and HSQC can be used to establish connectivity between protons and carbons.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
(Optional) 2D NMR: COSY, HSQC, HMBC
-
Data Presentation: Expected NMR Chemical Shifts (δ) in CDCl₃
| Nucleus | Expected Chemical Shift Range (ppm) | Description |
| ¹H NMR | 7.9 - 8.1 | Aromatic protons (doublet of doublets, 2H, ortho to oxadiazole) |
| 7.1 - 7.3 | Aromatic protons (doublet of doublets, 2H, ortho to fluorine) | |
| 3.0 - 3.5 | Piperidine protons (multiplets, 5H) | |
| 1.8 - 2.2 | Piperidine protons (multiplets, 4H) | |
| ¹³C NMR | 164 - 166 | Oxadiazole ring carbons |
| 162 - 164 (d, JCF ≈ 250 Hz) | Aromatic carbon attached to fluorine | |
| 128 - 130 (d, JCF ≈ 9 Hz) | Aromatic carbons ortho to oxadiazole | |
| 120 - 122 (d, JCF ≈ 2 Hz) | Aromatic carbon attached to oxadiazole | |
| 115 - 117 (d, JCF ≈ 22 Hz) | Aromatic carbons ortho to fluorine | |
| 40 - 45 | Piperidine carbons adjacent to nitrogen | |
| 28 - 32 | Other piperidine carbons |
Logical Relationship for NMR Structural Confirmation
Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
Introduction
4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, combining a piperidine ring with a fluorophenyl-substituted 1,3,4-oxadiazole core, makes it a potential candidate for various therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such novel chemical entities. This document provides a detailed protocol and application notes for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound. While specific experimental data for this exact molecule is not publicly available, this document presents a generalized protocol and representative data based on structurally similar compounds.
Chemical Structure
¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, multiplicities are indicated as s (singlet), d (doublet), t (triplet), m (multiplet), and coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (Fluorophenyl) | dd | ~8.10-8.00 | JH-F ≈ 9.0, JH-H ≈ 8.8 | 2H |
| H-3', H-5' (Fluorophenyl) | t | ~7.30-7.20 | JH-H ≈ 8.8 | 2H |
| H-2, H-6 (Piperidine, axial) | m | ~3.20-3.10 | - | 2H |
| H-2, H-6 (Piperidine, equatorial) | m | ~2.80-2.70 | - | 2H |
| H-4 (Piperidine) | tt | ~3.00-2.90 | J ≈ 11.5, 3.5 | 1H |
| H-3, H-5 (Piperidine, axial) | m | ~2.10-2.00 | - | 2H |
| H-3, H-5 (Piperidine, equatorial) | m | ~1.90-1.80 | - | 2H |
| NH (Piperidine) | br s | Variable | - | 1H |
Note: The chemical shifts and coupling constants are estimated based on known values for similar structural fragments and are subject to variation based on experimental conditions such as solvent and temperature. The signal for the NH proton can be broad and its chemical shift is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for the carbon atoms in this compound are presented below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-5 (Oxadiazole) | ~165.0 |
| C-2 (Oxadiazole) | ~164.5 |
| C-4' (Fluorophenyl, C-F) | ~163.0 (d, ¹JC-F ≈ 250 Hz) |
| C-2', C-6' (Fluorophenyl) | ~129.0 (d, ³JC-F ≈ 9 Hz) |
| C-1' (Fluorophenyl) | ~121.0 (d, ⁴JC-F ≈ 3 Hz) |
| C-3', C-5' (Fluorophenyl) | ~116.0 (d, ²JC-F ≈ 22 Hz) |
| C-2, C-6 (Piperidine) | ~45.0 |
| C-4 (Piperidine) | ~35.0 |
| C-3, C-5 (Piperidine) | ~30.0 |
Note: The chemical shifts are estimated based on known values for similar compounds. The carbon attached to fluorine (C-4') and its neighboring carbons will exhibit splitting due to C-F coupling, which is indicated by 'd' for doublet and the corresponding coupling constant.
Experimental Protocol: NMR Data Acquisition
This section details the standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the piperidine NH.
-
Sample Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the filling height is appropriate for the NMR spectrometer being used (typically around 4-5 cm).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If the deuterated solvent does not already contain TMS, a small amount can be added.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between pulses.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Set a spectral width to cover all expected carbon signals (e.g., 0-180 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient.
-
3. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons corresponding to each signal.
-
Analysis of Multiplicities and Coupling Constants: Analyze the splitting patterns (multiplicities) of the signals in the ¹H NMR spectrum to deduce the connectivity of the protons. Measure the coupling constants (J) to confirm these assignments.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.
Caption: Workflow for NMR analysis.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the molecular structure and the expected NMR spectral features.
Caption: Structure-spectrum correlation.
Disclaimer: The quantitative NMR data presented in this document is representative and estimated based on known chemical shift values for similar structural motifs. Actual experimental data may vary. Researchers should acquire and interpret their own data for the specific compound under their experimental conditions.
Application Note: Quantitative Analysis of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine using Triple Quadrupole Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound with potential applications in pharmaceutical research and development. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note details a robust and sensitive method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters.
Experimental Protocols
Sample Preparation
A standard stock solution of this compound (1 mg/mL) is prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. For plasma samples, a protein precipitation method is employed. To 100 µL of plasma, 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound) is added. The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant is collected and diluted with an equal volume of water before injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reverse-phase column (e.g., Atlantis C18 column, 5 µm, 3.9×100 mm) with gradient elution.[1] The mobile phases consist of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The gradient elution program is detailed in Table 1. The flow rate is maintained at 0.5 mL/min, and the column oven temperature is set to 40 °C.
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in positive ionization mode. The optimal source parameters are determined by infusing a standard solution of the analyte. The predicted protonated molecule [M+H]⁺ for this compound (C13H14FN3O, MW: 247.27) is at m/z 248.1.[2] Product ion scans are performed to identify characteristic fragment ions for use in Multiple Reaction Monitoring (MRM).
Data Presentation
The quantitative data for the analysis of this compound is summarized in the following tables.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage (kV) | 3.5 |
| Cone Voltage (V) | 30 |
| Desolvation Temperature (°C) | 400 |
| Desolvation Gas Flow (L/hr) | 800 |
| Collision Gas | Argon |
Table 3: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 248.1 | 121.0 (Fluorobenzoyl) | 25 |
| This compound | 248.1 | 84.1 (Piperidinyl) | 30 |
| Internal Standard | (Varies) | (Varies) | (Varies) |
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Proposed Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a protein kinase signaling pathway by the target compound.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound in biological matrices. This method is suitable for supporting drug discovery and development activities, enabling accurate assessment of the compound's pharmacokinetic and metabolic profiles. The provided protocols and data serve as a valuable resource for researchers working with this and structurally related compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Final Product
Q: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?
A: Low yields in the synthesis of this compound can arise from several factors, primarily related to the two key steps: the formation of the N'-(4-fluorobenzoyl)piperidine-4-carbohydrazide intermediate and its subsequent cyclodehydration.
-
Incomplete Formation of the Diacylhydrazine Intermediate: The initial acylation of piperidine-4-carbohydrazide with 4-fluorobenzoyl chloride is crucial. Ensure that the reaction is carried out under anhydrous conditions and at a low temperature (0-5 °C) to prevent side reactions.[1] The use of a suitable base, such as triethylamine or pyridine, is necessary to neutralize the HCl generated during the reaction. Incomplete reaction can be due to impure starting materials or insufficient reaction time.
-
Inefficient Cyclodehydration: The conversion of the diacylhydrazine to the oxadiazole is the most critical step for yield optimization. The choice of cyclodehydrating agent and reaction conditions plays a significant role.
-
Harsh Reagents: Traditional dehydrating agents like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) can lead to decomposition of the starting material or product if the temperature is not carefully controlled.[2][3]
-
Alternative Reagents: Consider using milder and more efficient reagents such as the Burgess reagent, which has been shown to effect cyclodehydration under less harsh conditions.[4] Other modern reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) have also been used successfully for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
-
-
Moisture Contamination: All steps of the synthesis, especially the cyclodehydration, are sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Sub-optimal Reaction Temperature and Time: Both the acylation and cyclodehydration steps are sensitive to temperature and reaction duration. Over-heating during cyclodehydration can lead to charring and by-product formation, while insufficient heating will result in incomplete conversion. Optimization of these parameters is key.
Issue 2: Presence of Impurities in the Final Product
Q: My final product is showing significant impurities after purification. What are the common side products and how can I minimize their formation?
A: The formation of impurities is a common challenge. Key strategies to minimize them involve careful control of reaction conditions and appropriate purification techniques.
-
Unreacted Starting Materials: The presence of unreacted piperidine-4-carbohydrazide or 4-fluorobenzoyl chloride indicates an incomplete initial reaction. Ensure stoichiometric amounts or a slight excess of the acylating agent and adequate reaction time.
-
Incompletely Cyclized Intermediate: The N'-(4-fluorobenzoyl)piperidine-4-carbohydrazide may remain if the cyclodehydration step is not driven to completion. Increasing the reaction time or temperature (cautiously) or using a more potent dehydrating agent can help.
-
Hydrolysis of Intermediates or Product: The piperidine nitrogen can be susceptible to side reactions, and the oxadiazole ring can be cleaved under harsh acidic or basic conditions, although it is generally stable.[4] Work-up procedures should be performed under neutral or mildly basic conditions where possible.
-
Purification Challenges: The target compound is polar, which can make purification by column chromatography challenging. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, is often effective. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step process. The first step is the acylation of piperidine-4-carbohydrazide with 4-fluorobenzoyl chloride to form the N'-(4-fluorobenzoyl)piperidine-4-carbohydrazide intermediate. The second step is the cyclodehydration of this intermediate to yield the final 1,3,4-oxadiazole product. To avoid side reactions at the piperidine nitrogen, it is often protected with a Boc group, which is then removed in the final step.
Q2: Which cyclodehydrating agent is best for this synthesis?
A2: The choice of cyclodehydrating agent is critical and depends on the scale of the reaction and available resources.
-
Phosphorus Oxychloride (POCl₃): A common and cost-effective reagent that often gives good yields, but can require harsh conditions (refluxing temperatures) and careful handling due to its corrosive nature.[2][3]
-
Polyphosphoric Acid (PPA): Another classical dehydrating agent that can be effective, but also requires high temperatures and can make product isolation difficult.
-
Burgess Reagent: A milder alternative that can lead to cleaner reactions and higher yields, especially for sensitive substrates.[4]
-
Modern Coupling Reagents (e.g., TBTU): These reagents can promote cyclization under mild conditions and are suitable for a wide range of substrates.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common method to monitor the reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes or dichloromethane and methanol) to separate the starting materials, intermediate, and the final product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: What are the typical purification methods for this compound?
A4: Purification is typically achieved through column chromatography on silica gel.[4] Given the polarity of the piperidine moiety, a polar solvent system is usually required for elution. Recrystallization from an appropriate solvent mixture is also a highly effective method for obtaining a high-purity final product.
Data Presentation
Table 1: Comparison of a Proposed Synthetic Protocol and Potential Optimization Strategies.
| Parameter | Proposed Protocol | Optimization Strategy 1 | Optimization Strategy 2 |
| Starting Materials | Boc-piperidine-4-carbohydrazide, 4-Fluorobenzoyl chloride | Piperidine-4-carbohydrazide, 4-Fluorobenzoic acid | Boc-piperidine-4-carbohydrazide, 4-Fluorobenzoyl chloride |
| Coupling/Acylation Conditions | Triethylamine, Dichloromethane, 0 °C to RT | EDC, HOBt, DMF, RT | Pyridine, Dichloromethane, 0 °C to RT |
| Intermediate | tert-butyl 4-(2-(4-fluorobenzoyl)hydrazine-1-carbonyl)piperidine-1-carboxylate | N'-(4-fluorobenzoyl)piperidine-4-carbohydrazide | tert-butyl 4-(2-(4-fluorobenzoyl)hydrazine-1-carbonyl)piperidine-1-carboxylate |
| Cyclodehydration Reagent | POCl₃ | Burgess Reagent | TBTU, DIEA |
| Cyclodehydration Conditions | Reflux, 4-6 h | Dioxane, 100 °C, 16 h[4] | DMF, 50 °C, 4-8 h |
| Deprotection (if applicable) | HCl in Dioxane or TFA in Dichloromethane | Not Applicable | HCl in Dioxane or TFA in Dichloromethane |
| Purification | Column Chromatography, Recrystallization | Column Chromatography | Column Chromatography, Recrystallization |
| Anticipated Yield Range | 50-70% | 60-80% | 70-85% |
| Key Advantages | Cost-effective reagents | Milder reaction conditions, potentially higher purity | High efficiency, mild conditions |
| Potential Drawbacks | Harsh conditions, potential for by-products | More expensive reagent | Cost of reagent |
Experimental Protocols
Protocol 1: Synthesis of this compound via POCl₃ Cyclodehydration (with Boc Protection)
Step 1: Synthesis of tert-butyl 4-(2-(4-fluorobenzoyl)hydrazine-1-carbonyl)piperidine-1-carboxylate
-
To a solution of tert-butyl piperidine-4-carbohydrazide (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting hydrazide is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate, which can be used in the next step without further purification or purified by recrystallization from ethyl acetate/hexanes.
Step 2: Synthesis of tert-butyl 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
-
To the crude diacylhydrazine from Step 1, add phosphorus oxychloride (POCl₃) (5-10 eq) and heat the mixture to reflux (around 100-110 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Step 3: Deprotection to yield this compound
-
Dissolve the Boc-protected oxadiazole from Step 2 in a solution of HCl in 1,4-dioxane (4M) or trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford the hydrochloride salt of the final product as a solid, which can be neutralized with a base to obtain the free amine.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most effective and commonly employed purification techniques for this compound are flash column chromatography on silica gel and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.
Q2: Why does my compound show significant tailing during silica gel column chromatography?
A2: Tailing is a frequent issue when purifying basic compounds like your piperidine derivative on standard silica gel. The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.
Q3: Are there any stability concerns with the 1,3,4-oxadiazole ring during purification?
A3: The 1,3,4-oxadiazole ring is generally a stable heterocyclic system under typical purification conditions, including flash chromatography and recrystallization from common solvents. It is not prone to degradation under mildly acidic or basic conditions used to improve chromatographic separation.
Q4: What are the likely impurities I might encounter?
A4: Potential impurities can arise from unreacted starting materials or side reactions during the synthesis. Common impurities may include unreacted piperidine-4-carbohydrazide, 4-fluorobenzoic acid, or incompletely cyclized intermediates. If a protecting group (like Boc) is used on the piperidine nitrogen during synthesis, incomplete deprotection can also be a source of impurities.
Troubleshooting Guides
Issue 1: Poor Separation and Peak Tailing in Flash Column Chromatography
Symptoms:
-
Broad, asymmetrical peaks (tailing) for the product on the chromatogram.
-
Co-elution of the product with impurities of similar polarity.
-
Low recovery of the pure compound from the column.
Potential Causes:
-
Strong interaction between the basic piperidine nitrogen and acidic silica gel.
-
Inappropriate solvent system (eluent).
Solutions:
| Solution ID | Description | Recommended Action |
| S1.1 | Mobile Phase Modification | Add a basic modifier to the eluent to neutralize the acidic sites on the silica gel. This will reduce the strong interaction with your basic compound. A common and effective choice is to add 0.5-2% triethylamine (TEA) to your ethyl acetate/hexane or dichloromethane/methanol solvent system. |
| S1.2 | Alternative Stationary Phase | If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for purifying basic compounds. Reverse-phase (C18) chromatography is another option, where an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid in the mobile phase can improve peak shape by protonating the piperidine. |
Issue 2: Difficulty in Inducing Crystallization
Symptoms:
-
The compound oils out from the solution instead of forming crystals.
-
No solid precipitates even after cooling and concentrating the solution.
Potential Causes:
-
The chosen solvent is too good a solvent for the compound.
-
Presence of impurities that inhibit crystal lattice formation.
-
Supersaturation has not been achieved.
Solutions:
| Solution ID | Description | Recommended Action |
| S2.1 | Solvent System Optimization | Use a binary solvent system. Dissolve your compound in a minimal amount of a good solvent (e.g., methanol, ethanol, or dichloromethane) at an elevated temperature, and then slowly add a poor solvent (e.g., water, hexane, or diethyl ether) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. |
| S2.2 | Induce Nucleation | If crystals do not form, try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Alternatively, add a seed crystal of the pure compound if available. |
| S2.3 | Pre-purification | If the compound consistently oils out, it may be due to a high level of impurities. Perform a quick purification by flash column chromatography first to remove the bulk of the impurities, and then attempt recrystallization on the partially purified material. |
Data Presentation
The following tables provide representative data for the purification of this compound based on typical laboratory-scale syntheses.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Crude Purity (by HPLC) | Typical Final Purity (by HPLC) | Typical Yield |
| Flash Chromatography | 75-85% | >98% | 60-75% |
| Recrystallization | 80-90% | >99% | 70-85% |
| Combined Approach | 75-85% | >99.5% | 50-65% |
Table 2: Optimized Flash Chromatography Conditions
| Stationary Phase | Mobile Phase System | Gradient | Modifier |
| Silica Gel (230-400 mesh) | Ethyl Acetate / Hexane | 30% to 80% Ethyl Acetate | 1% Triethylamine |
| Silica Gel (230-400 mesh) | Dichloromethane / Methanol | 0% to 10% Methanol | 1% Triethylamine |
| Neutral Alumina | Ethyl Acetate / Hexane | 20% to 70% Ethyl Acetate | None |
Table 3: Effective Recrystallization Solvents
| Solvent/System | Procedure | Observations |
| Ethanol | Dissolve in hot ethanol and allow to cool slowly. | Forms fine, white needles. |
| Methanol/Water | Dissolve in a minimum of hot methanol, add water dropwise until cloudy, then cool. | Yields small, well-formed crystals. |
| Isopropanol | Dissolve in hot isopropanol and cool. | Good for larger scale crystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography on silica gel.
-
Sample Preparation: Dissolve the crude product (approx. 1 gram) in a minimal amount of dichloromethane. Add a small amount of silica gel (approx. 2 grams) and evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica gel.
-
Column Packing: Prepare a glass column of appropriate size packed with silica gel in a hexane/ethyl acetate mixture (e.g., 80:20).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 30% ethyl acetate and gradually increasing to 80%), containing 1% triethylamine throughout the gradient.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase similar to the elution solvent (e.g., 1:1 hexane/ethyl acetate with 1% triethylamine).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a white solid.
Protocol 2: Recrystallization
This protocol provides a method for the purification of this compound by recrystallization from ethanol.
-
Dissolution: Place the crude or partially purified product in a flask and add a minimal amount of ethanol. Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound.
Mandatory Visualizations
Caption: General experimental workflow from synthesis to purification.
Caption: Troubleshooting decision tree for common purification issues.
4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound likely stems from a combination of its physicochemical properties. The presence of the fluorophenyl and oxadiazole rings contributes to its lipophilicity (hydrophobicity) and molecular planarity, which can lead to strong crystal lattice energy. While the piperidine ring offers a site for protonation, the overall molecule is largely non-polar.
Q2: What are the predicted physicochemical properties of this compound?
A2: While experimental data is limited, computational predictions for similar structures can provide valuable insights. The piperidine nitrogen is expected to be basic, with a predicted pKa in the range of 8.0-9.0. The calculated octanol-water partition coefficient (LogP), a measure of lipophilicity, is estimated to be between 2.5 and 3.5, indicating a preference for lipid environments over aqueous ones.
Q3: How can I determine the experimental solubility of my compound batch?
A3: The "gold standard" for determining equilibrium or thermodynamic solubility is the shake-flask method.[1] A kinetic solubility assay can also provide a rapid assessment, which is particularly useful in early-stage discovery.[2][3][4][5] Detailed protocols for both methods are provided in the "Experimental Protocols" section.
Troubleshooting Guide
Issue 1: Compound precipitates from DMSO stock upon dilution in aqueous buffer.
This is a common issue for poorly soluble compounds when the concentration in the final aqueous solution exceeds its solubility limit.
-
Solution 1: Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally ≤1%) while maintaining compound solubility.
-
Solution 2: Stepwise Dilution: Instead of a direct large dilution, perform a series of smaller, sequential dilutions. This gradual change in solvent polarity can prevent the compound from crashing out of solution.
-
Solution 3: Use of Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol 400 (PEG 400).
Issue 2: Low and inconsistent results in biological assays.
Poor aqueous solubility can lead to the compound precipitating in the assay medium, resulting in a lower effective concentration at the target and, consequently, variable results.
-
Solution 1: pH Adjustment: Given the predicted basicity of the piperidine ring (pKa ~8.0-9.0), adjusting the pH of the aqueous buffer to be at least one to two pH units below the pKa (e.g., pH 6.0-7.0) will ensure the compound is in its more soluble, protonated form.
-
Solution 2: Employ a Solubility Enhancement Technique: For consistent results, consider preparing a formulation of the compound using techniques like cyclodextrin complexation or creating an amorphous solid dispersion.
Data Presentation
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Solubility |
| pKa (basic) | 8.0 - 9.0 | Compound will be more soluble in acidic to neutral pH (below its pKa). |
| LogP | 2.5 - 3.5 | Indicates the compound is lipophilic and likely has low aqueous solubility. |
| Aqueous Solubility | Predicted to be low (<10 µg/mL) | Requires solubility enhancement for most biological assays. |
Table 2: Overview of Solubility Enhancement Strategies
| Strategy | Principle | Expected Solubility Improvement | Considerations |
| pH Adjustment | Ionization of the piperidine nitrogen increases aqueous solubility. | Moderate to High | pH must be compatible with the experimental system. |
| Co-solvents | A water-miscible organic solvent increases the solvent's capacity to dissolve the compound. | Low to Moderate | The co-solvent may affect the biological assay. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic compound within the cyclodextrin cavity. | Moderate to High | Requires optimization of the cyclodextrin type and drug-to-cyclodextrin ratio. |
| Amorphous Solid Dispersion | The compound is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher apparent solubility than the crystalline form. | High | Requires specific preparation techniques and characterization to ensure amorphicity and stability. |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound.[1]
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). Ensure enough solid is present to maintain a saturated solution with undissolved particles.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Reporting: Express the solubility in mg/mL or µM at the specified temperature and pH.
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This method aims to create a more soluble, amorphous form of the compound.[6]
-
Dissolution: Dissolve both the compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) in a suitable common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
Drying: Further dry the resulting solid film under a high vacuum for 24 hours to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask and pulverize it into a fine powder. Characterize the solid-state properties using techniques like Powder X-ray Diffraction (PXRD) to confirm the amorphous nature and Differential Scanning Calorimetry (DSC) to assess its thermal properties.
Protocol 3: Cyclodextrin Complexation (Kneading Method)
This protocol describes a common method for preparing a drug-cyclodextrin inclusion complex.
-
Mixing: In a mortar, place a 1:1 molar ratio of the compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) dropwise to the mixture and knead for 30-45 minutes to form a paste of consistent viscosity.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, DSC, and PXRD.
Visualizations
Caption: A logical workflow for addressing solubility issues.
Caption: A generalized signaling pathway for the compound.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva - PMC [pmc.ncbi.nlm.nih.gov]
Improving stability of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine in solution.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Symptoms:
-
Loss of parent compound peak and appearance of new peaks in HPLC analysis over a short period.
-
Change in the physical appearance of the solution (e.g., color change, precipitation).
-
Inconsistent results in biological assays.
Possible Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Unfavorable pH | Adjust the pH of the solution to a range of 3-5. Use appropriate buffer systems (e.g., acetate, citrate) to maintain a stable pH. | The oxadiazole ring is susceptible to both acid and base-catalyzed hydrolysis, leading to ring opening. Studies on similar oxadiazole derivatives have shown maximum stability in the pH 3-5 range.[1][2][3] |
| Presence of Oxidizing Agents | Avoid using buffers or reagents with known oxidizing potential. If unavoidable, add antioxidants like ascorbic acid or sodium metabisulfite. | The piperidine ring is susceptible to oxidation, which can lead to ring cleavage or the formation of various oxidation products.[4] |
| Exposure to Light | Protect the solution from light by using amber vials or covering the container with aluminum foil. | Photolytic degradation can occur, leading to isomerization or cleavage of chemical bonds.[5][6] |
| Elevated Temperature | Store solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C or -80 °C) for long-term storage. Avoid repeated freeze-thaw cycles. | Thermal decomposition of the piperidine ring can occur at elevated temperatures.[4] Amide hydrolysis in other piperidine-containing compounds has been shown to be temperature-dependent.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: Based on the chemical structure, two primary degradation pathways are anticipated:
-
Hydrolysis of the 1,3,4-oxadiazole ring: This is a pH-dependent process.
-
Acid-catalyzed hydrolysis: Protonation of a nitrogen atom in the oxadiazole ring can facilitate nucleophilic attack by water, leading to ring opening and the formation of a hydrazide derivative and 4-fluorobenzoic acid.[1][2][3]
-
Base-catalyzed hydrolysis: Nucleophilic attack of a hydroxide ion on a carbonyl-like carbon of the oxadiazole ring can also lead to ring cleavage.[1][2][3]
-
-
Oxidation of the piperidine ring: The nitrogen atom and adjacent carbon atoms in the piperidine ring are susceptible to oxidation, which can result in the formation of N-oxides, imines, or ring-opened products.[4]
Q2: How can I monitor the stability of my compound in solution?
A2: A stability-indicating analytical method is crucial. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and effective technique.[7][8] The method should be validated to ensure it can separate the parent compound from its potential degradation products.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: For optimal stability, stock solutions should be:
-
Prepared in a suitable solvent: Anhydrous organic solvents like DMSO or ethanol are preferable to aqueous solutions for long-term storage.
-
Stored at low temperatures: Aliquot and store at -20°C or -80°C.
-
Protected from light: Use amber vials or wrap containers in foil.
-
Maintained at an optimal pH if in an aqueous buffer: If aqueous solutions are necessary, maintain the pH between 3 and 5.[1][2][3]
Q4: I observe precipitation of my compound when diluting a DMSO stock into an aqueous buffer. What should I do?
A4: This is a common solubility issue. Consider the following:
-
Optimize the final DMSO concentration: Keep the final DMSO concentration in your assay as high as permissible (typically ≤1%).
-
Use co-solvents: Incorporate a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) in your aqueous buffer.
-
pH adjustment: Ensure the pH of the aqueous buffer is in a range where the compound is most soluble. The basic nitrogen on the piperidine ring (pKa ~11.2) means solubility can be pH-dependent.[9]
-
Prepare fresh dilutions: Avoid storing dilute aqueous solutions for extended periods.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a validated RP-HPLC method.
-
Protocol 2: RP-HPLC Method for Stability Testing
Objective: To quantify the parent compound and separate it from its degradation products.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Start with a higher percentage of A, and gradually increase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV-Vis scan of the compound (likely in the 250-300 nm range due to the aromatic rings). |
| Injection Volume | 10-20 µL |
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]
- 4. biosynce.com [biosynce.com]
- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting cell permeability of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine in their experiments, with a focus on issues related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a synthetic small molecule.[1][2][3] Its chemical formula is C13H14FN3O, and it has a molecular weight of approximately 247.27 g/mol .[1][2] This compound belongs to the 1,3,4-oxadiazole and piperidine derivative classes, which are of interest in medicinal chemistry for their potential biological activities.[4][5][6][7][8]
Q2: What are the key factors that may influence the cell permeability of this compound?
The cell permeability of a small molecule like this compound is governed by several physicochemical properties.[9][10] Key factors include:
-
Lipophilicity (LogP): Higher lipophilicity generally favors passive diffusion across the lipid bilayer of the cell membrane.
-
Molecular Weight: Smaller molecules, typically under 500 Da, tend to have better permeability.[9][11]
-
Polar Surface Area (PSA): A lower PSA is often associated with improved cell permeability.[9]
-
Hydrogen Bond Donors and Acceptors: Fewer hydrogen bond donors and acceptors generally lead to better permeability, as described by Lipinski's "Rule of 5".[9]
-
Aqueous Solubility: The compound must have sufficient solubility in the assay medium to be available for absorption.
-
Active Transport: The molecule could be a substrate for cellular influx or efflux transporters (e.g., P-glycoprotein), which would significantly impact its net permeability.[9][10]
Q3: Which in vitro models are suitable for assessing the cell permeability of this compound?
Several established in vitro models can be used:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that predicts passive diffusion.[12][13] It's a high-throughput method useful for early-stage screening.[14]
-
Caco-2 Permeability Assay: This cell-based assay uses human colorectal adenocarcinoma cells that form a monolayer mimicking the intestinal epithelium.[15][16][17] It assesses both passive diffusion and active transport.[12]
-
Madin-Darby Canine Kidney (MDCK) Permeability Assay: This is another cell-based assay using epithelial cells that form a tight monolayer.[18][19] MDCK cells transfected with specific transporters, like MDR1 (MDCK-MDR1), are particularly useful for studying P-glycoprotein (P-gp) mediated efflux.[12][20]
Troubleshooting Guides
Issue 1: Low Apparent Permeability in PAMPA Assay
If you observe a low apparent permeability coefficient (Papp) in a PAMPA assay, it suggests poor passive diffusion across a lipid membrane.
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | Increase the percentage of a co-solvent like DMSO in the donor solution (ensure it doesn't exceed the tolerance of the artificial membrane). Visually inspect for precipitation. |
| Compound Instability | Verify the stability of the compound in the assay buffer at the experimental pH and temperature using analytical methods like HPLC. |
| Incorrect Physicochemical Properties | Review the compound's properties against guidelines like Lipinski's Rule of 5.[9] If properties are unfavorable for passive diffusion, consider cell-based assays to investigate active transport. |
| Assay Setup Issues | Ensure the integrity of the artificial membrane and proper plate assembly.[21] Verify the lipid solution composition and preparation.[13] |
Issue 2: High Permeability in PAMPA but Low Permeability in Caco-2/MDCK Assays
This discrepancy often points to the involvement of active transport mechanisms in a cellular context.
| Possible Cause | Troubleshooting Steps |
| Active Efflux | The compound is likely a substrate for an efflux transporter (e.g., P-gp).[10] To confirm, perform a bidirectional Caco-2 or MDCK-MDR1 assay to determine the efflux ratio. An efflux ratio greater than 2 is indicative of active efflux.[10][20] |
| Metabolism by Cell Monolayer | Analyze samples from the Caco-2 assay for the presence of metabolites. Significant metabolism can lead to lower apparent permeability of the parent compound. |
| Cytotoxicity | High concentrations of the compound might be toxic to the cells, compromising monolayer integrity and leading to unreliable results. Assess cell viability at the tested concentrations. |
Issue 3: Low or Inconsistent Transepithelial Electrical Resistance (TEER) Values in Caco-2/MDCK Assays
Low TEER values indicate a compromised cell monolayer, making the permeability data unreliable.[12]
| Possible Cause | Troubleshooting Steps |
| Incorrect Cell Seeding Density | Optimize the cell seeding density to ensure a confluent monolayer forms within the recommended culture time.[22] |
| High Cell Passage Number | Use cells within a validated passage number range, as high-passage cells can lose their ability to form tight junctions.[18] |
| Contamination | Test for mycoplasma and other forms of contamination that can affect cell health and monolayer integrity. |
| Compound Cytotoxicity | Assess the cytotoxicity of the compound at the tested concentrations. If toxic, use lower, non-toxic concentrations. |
| Mechanical Disruption | Handle the Transwell plates gently during media changes and experimental procedures to avoid damaging the cell monolayer. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general procedure for assessing passive permeability.
-
Prepare Solutions:
-
Donor Solution: Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration. A co-solvent like DMSO may be used (typically ≤1%).
-
Acceptor Solution: Use the same buffer as the donor solution.
-
Lipid Solution: Prepare a solution of a lipid (e.g., 2% lecithin in dodecane) to create the artificial membrane.[10]
-
-
Prepare PAMPA Plate:
-
Coat a 96-well filter plate (donor plate) with the lipid solution and allow the solvent to evaporate, forming the artificial membrane.
-
-
Assay Procedure:
-
Add the acceptor solution to a 96-well acceptor plate.
-
Add the donor solution to the donor plate.
-
Carefully place the donor plate onto the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).[14]
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_A * V_D) / ((V_A + V_D) * A * t) * ln(1 - C_A(t) / C_eq) Where V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol is for determining both passive permeability and active transport.
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts at an appropriate density.
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[14]
-
Confirm monolayer integrity by measuring TEER values.
-
-
Prepare Dosing Solution:
-
Dissolve the compound in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at the desired concentration.
-
-
Permeability Measurement:
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[14]
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[14]
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the Papp for both A-B and B-A directions.
-
Efflux Ratio = Papp (B-A) / Papp (A-B) . An efflux ratio > 2 suggests active efflux.[20]
-
Visualizations
Experimental Workflow for Permeability Screening
Caption: A workflow for screening the cell permeability of a novel compound.
Troubleshooting Logic for Low Cellular Permeability
Caption: A decision tree for troubleshooting low cell permeability results.
Potential Signaling Pathway Interactions
Caption: Potential interactions of the compound with cell membrane transporters.
References
- 1. 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2yl]-piperidine [oakwoodchemical.com]
- 2. scbt.com [scbt.com]
- 3. 493024-40-1|4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine|BLD Pharm [bldpharm.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 14. benchchem.com [benchchem.com]
- 15. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 21. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
Avoiding off-target effects of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine. The content is structured to address specific issues that may arise during its use, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target and off-target activities of this compound?
Based on studies of structurally similar compounds, this compound and its analogs containing the 4-(oxadiazol-yl)piperidine core have been investigated for several biological activities. The primary intended targets are often related to cell proliferation and survival pathways. However, due to the chemical motifs present, off-target interactions are possible and should be experimentally assessed.
| Potential Target Class | Specific Examples | Associated Activity |
| On-Target | Tubulin | Antiproliferative, Mitotic Arrest |
| Epidermal Growth Factor Receptor (EGFR) | Inhibition of Cancer Cell Growth | |
| Potential Off-Target | G-Protein Coupled Receptors (GPCRs) | Neurological or Cardiovascular Effects |
| Ion Channels | Changes in Membrane Potential, Cytotoxicity | |
| Kinases (other than primary target) | Unintended Modulation of Signaling Pathways | |
| Anticonvulsant-related targets | Neurological Effects |
Q2: My cells are showing unexpected cytotoxicity at concentrations where the on-target effect is not yet maximal. Could this be an off-target effect?
Yes, this is a common indicator of an off-target effect.[1] If the observed cytotoxicity has a different dose-response relationship than the intended pharmacological effect, it is likely mediated by a different molecular target. It is crucial to determine the therapeutic window of the compound in your specific experimental system.
Q3: I am observing inconsistent results between different cell lines. Why might this be happening?
Inconsistent results across different cell lines can often be attributed to variations in the expression levels of the off-target protein(s).[1] Cell line A might have low expression of an off-target that causes a particular side effect, while cell line B may express it at high levels, leading to a more pronounced off-target phenotype.
Q4: How can I confirm that the observed phenotype is due to the on-target activity of the compound?
To confirm on-target activity, consider the following approaches:
-
Use a structurally unrelated inhibitor: Employ a known inhibitor of the same target that has a different chemical scaffold. If this compound recapitulates the observed phenotype, it strengthens the evidence for on-target action.[1]
-
Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. The experimental compound should have a significantly diminished effect in these modified cells.
-
Rescue experiments: If the target is an enzyme, introducing a mutated, drug-resistant version of the enzyme into the cells should rescue them from the compound's effects.
Troubleshooting Guides
Scenario 1: Unexpected Cell Death or Morphology Changes
Issue: You observe significant cell death, changes in cell shape, or other morphological abnormalities at concentrations intended to only engage the primary target.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Perform a Dose-Response Curve for Viability | To distinguish between on-target and off-target toxicity. | Use a sensitive cell viability assay (e.g., CellTiter-Glo®, MTS) to determine the concentration at which 50% of cell growth is inhibited (GI50) and compare this to the EC50/IC50 for the on-target effect. |
| 2. Assess Apoptosis and Necrosis | To understand the mechanism of cell death. | Use assays for caspase activation (apoptosis) and membrane integrity (e.g., LDH release, propidium iodide staining for necrosis) to determine the cell death pathway. |
| 3. Broad-Panel Off-Target Screening | To identify potential unintended targets. | Submit the compound to a commercial service for screening against a panel of common off-target candidates (e.g., kinases, GPCRs, ion channels).[1] |
| 4. In Silico Target Prediction | To computationally predict potential off-target interactions. | Utilize online tools or software to predict potential binding partners based on the compound's chemical structure.[2] |
Scenario 2: Discrepancy Between Biochemical and Cellular Assay Potency
Issue: The compound is highly potent in a biochemical assay (e.g., enzyme inhibition) but shows significantly weaker activity in a cell-based assay.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Verify Compound Stability and Solubility | The compound may be degrading or precipitating in the cell culture medium. | Check the compound's stability in your assay medium over the time course of the experiment using HPLC or LC-MS. Visually inspect for precipitation at the working concentrations. |
| 2. Assess Cell Permeability | The compound may not be efficiently entering the cells. | Use a cellular thermal shift assay (CETSA) to confirm target engagement within the cell. Alternatively, LC-MS/MS can be used to quantify intracellular compound concentration. |
| 3. Check for Active Efflux | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein). | Co-incubate the compound with known efflux pump inhibitors (e.g., verapamil) and see if the cellular potency increases. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify that this compound binds to its intended intracellular target.
Materials:
-
Cells expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the target protein for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with the compound at various concentrations and a vehicle control (DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as a control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatants and analyze the amount of soluble target protein remaining by Western blotting. A positive target engagement will result in a higher amount of soluble protein at elevated temperatures in the compound-treated samples compared to the vehicle control.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected phenotypes.
Caption: On-target vs. potential off-target signaling pathways.
References
Technical Support Center: Synthesis of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to form the N,N'-diacylhydrazine intermediate is showing multiple spots on TLC, and the yield of the desired intermediate is low. What could be the cause?
A1: A common issue in the acylation of hydrazides is the formation of over-acylated byproducts, specifically a 1,2-diacylhydrazine. In the synthesis of the precursor for this compound, this would be the undesired N,N'-bis(4-fluorobenzoyl)piperidine-4-carbohydrazide.
Troubleshooting Steps:
-
Temperature Control: The reaction of piperidine-4-carbohydrazide (isonipecotic hydrazide) with 4-fluorobenzoyl chloride is exothermic. It is crucial to maintain a low temperature (0-5 °C) during the addition of the acyl chloride to suppress the reactivity and prevent the formation of the disubstituted hydrazine.
-
Stoichiometry: Use a precise 1:1 molar ratio of the hydrazide to the acyl chloride. An excess of the acyl chloride will significantly increase the likelihood of over-acylation.
-
Slow Addition: Add the 4-fluorobenzoyl chloride dropwise to the solution of piperidine-4-carbohydrazide to maintain better control over the reaction temperature and local concentrations.
Q2: The cyclodehydration step to form the 1,3,4-oxadiazole ring is resulting in a low yield of the final product. What are the potential reasons?
A2: Low yields in the cyclodehydration of the N,N'-diacylhydrazine intermediate to form the 1,3,4-oxadiazole ring can be attributed to several factors:
-
Incomplete Cyclization: The dehydration reaction may not have gone to completion, leaving a significant amount of the N,N'-diacylhydrazine intermediate in the reaction mixture.
-
Harsh Reaction Conditions: While strong dehydrating agents are often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material, the intermediate, or the desired oxadiazole product.
-
Inefficient Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Common reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or triflic anhydride. The effectiveness of these reagents can vary depending on the specific substrate and reaction conditions.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions that promote complete cyclization without causing significant degradation.
-
Choice of Dehydrating Agent: If one dehydrating agent gives poor results, consider trying an alternative. For example, if POCl₃ leads to decomposition, a milder reagent might be more suitable.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can quench the dehydrating agent and inhibit the cyclization.
Q3: I have identified an impurity with a mass corresponding to the 1,3,4-thiadiazole analogue. How can this be formed and prevented?
A3: The formation of a 1,3,4-thiadiazole impurity is a known side reaction in oxadiazole synthesis, particularly when sulfur-containing reagents are used or when there are sulfur impurities present.
Prevention:
-
Reagent Purity: Ensure that all starting materials and reagents are of high purity and free from sulfur-containing contaminants.
-
Avoid Sulfur-Based Reagents: If possible, avoid the use of sulfur-containing dehydrating agents if the formation of the thiadiazole is a recurring issue.
Q4: My final product is contaminated with a starting material, piperidine-4-carbohydrazide or 4-fluorobenzoic acid. How can I improve the purification?
A4: The presence of starting materials in the final product indicates either an incomplete initial reaction or inefficient purification.
Troubleshooting Purification:
-
Reaction Monitoring: Ensure the initial acylation reaction has gone to completion by thin-layer chromatography (TLC) before proceeding to the cyclization step.
-
Work-up Procedure: An appropriate aqueous work-up can help remove unreacted hydrazide and the carboxylic acid. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can effectively remove acidic impurities like 4-fluorobenzoic acid.
-
Chromatography: Column chromatography is often necessary to achieve high purity. A gradient elution system can be optimized to effectively separate the desired product from the starting materials and other byproducts.
Experimental Protocols
A general two-step experimental protocol for the synthesis of this compound is provided below. Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales.
Step 1: Synthesis of N'-(4-Fluorobenzoyl)piperidine-4-carbohydrazide
-
Dissolve piperidine-4-carbohydrazide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.0 eq) in the same solvent to the cooled reaction mixture over 30-60 minutes.
-
Allow the reaction to stir at 0-5 °C for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N'-(4-fluorobenzoyl)piperidine-4-carbohydrazide. This intermediate may be purified by recrystallization or used directly in the next step.
Step 2: Cyclodehydration to form this compound
-
To the crude N'-(4-fluorobenzoyl)piperidine-4-carbohydrazide from Step 1, add a dehydrating agent such as phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).
-
Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the dehydrating agent) for 2-6 hours.
-
Monitor the reaction by TLC until the starting diacylhydrazine has been consumed.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., concentrated sodium hydroxide or potassium carbonate solution) while keeping the mixture cool in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Yield (Step 1) | 70-90% | Yield of the diacylhydrazine intermediate. Can be lower if over-acylation occurs. |
| Yield (Step 2) | 50-80% | Yield of the final oxadiazole product. Highly dependent on the efficiency of the cyclodehydration and purification. |
| Purity | >95% | Purity after column chromatography is typically high. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side products in the synthesis.
Caption: General experimental workflow for the synthesis.
Optimizing assay conditions for 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
Technical Support Center: 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
This guide provides technical support for researchers working with this compound and related oxadiazole derivatives. It includes frequently asked questions (FAQs) and troubleshooting guides to help optimize assay conditions and ensure data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of compounds like this compound?
A1: Compounds containing oxadiazole, phenyl, and piperidine rings are typically solid, crystalline materials with poor aqueous solubility.[1] They are generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] Due to their complex, aromatic structure, they tend to have a relatively high melting point and may exhibit autofluorescence. A summary of expected properties is presented in Table 1.
Table 1: General Physicochemical Properties
| Property | Expected Value/Characteristic | Notes |
|---|---|---|
| Appearance | White to off-white solid | Characteristic of many organic small molecules. |
| Molecular Weight | ~261.29 g/mol | Calculated based on chemical structure. |
| Aqueous Solubility | Very Low | A significant challenge in biological assays.[3] |
| Organic Solubility | Soluble in DMSO, DMF, Ethanol | DMSO is the most common solvent for stock solutions.[4] |
| Stability | Generally stable under standard lab conditions. | May be sensitive to strong acids or bases.[5] |
| LogP | Moderately high | Indicates lipophilicity, contributing to poor aqueous solubility. |
Q2: How should I prepare stock solutions and handle the compound to ensure stability and solubility?
A2: Proper handling is critical to avoid issues like precipitation and degradation.[6] High-concentration stock solutions should be prepared in an anhydrous organic solvent, typically DMSO. These stocks should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] When preparing working solutions for aqueous assays, it is crucial to perform serial dilutions carefully to prevent the compound from "crashing out" or precipitating.[7]
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended Concentration | Storage | Key Considerations |
|---|---|---|---|
| DMSO | 10-30 mM | -20°C or -80°C | Use anhydrous grade. Keep final assay concentration <0.5% to avoid solvent-induced artifacts.[7] |
| DMF | ~20 mg/mL | -20°C or -80°C | An alternative to DMSO. Ensure it is compatible with your assay components.[2] |
| Ethanol | Lower concentration than DMSO | -20°C | Can be used, but may have higher volatility and potential for biological effects.[4] |
Q3: What is the likely mechanism of action for this class of compounds?
A3: The 1,3,4-oxadiazole ring is a "privileged scaffold" in medicinal chemistry, found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[8][9] Specifically, piperidine-oxadiazole structures have been identified as potent tubulin inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis, particularly in cancer cells.[10] Therefore, it is plausible that this compound targets tubulin or other key proteins involved in cell proliferation.
Assay Optimization & Troubleshooting
Issue 1: Compound Precipitation in Aqueous Buffer
Q: I am observing precipitation or turbidity after diluting my DMSO stock of the compound into my aqueous assay buffer. How can I solve this?
A: This is a common problem for compounds with low aqueous solubility.[7] The abrupt change in solvent polarity causes the compound to fall out of solution. This can lead to inaccurate concentration measurements and highly variable results.[1]
Troubleshooting Steps:
-
Verify Final Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your assay is as low as possible, ideally below 0.5%.[7] High solvent concentrations can be toxic to cells or interfere with enzyme activity.
-
Use an Intermediate Dilution Step: Avoid diluting your high-concentration DMSO stock directly into the final aqueous buffer in a single step. First, create an intermediate dilution in your assay buffer or cell culture medium. This gradual dilution process can help maintain solubility.[7]
-
Incorporate Serum or Protein: If your assay permits, include proteins like bovine serum albumin (BSA) in biochemical assays or fetal bovine serum (FBS) in cell-based assays. Proteins can bind to the compound and help keep it in solution.
-
Test Co-solvents or Solubilizers: For biochemical assays, consider adding a small percentage of a co-solvent like polyethylene glycol (PEG-400) or a surfactant like Tween-20.[7] For some applications, cyclodextrins can also be used to encapsulate the compound and improve solubility.
-
Lower the Final Compound Concentration: Your highest test concentration may be above the compound's kinetic solubility limit. If precipitation persists, reduce the top concentration in your dose-response curve.
Issue 2: High Variability in IC50/EC50 Results
Q: My calculated IC50/EC50 values for the compound are inconsistent between experiments. What are the potential causes and how can I improve reproducibility?
A: Inconsistent potency values are a frequent challenge in drug discovery and can stem from multiple sources, including the compound itself, assay procedure, and reagents.[6][11]
Troubleshooting Steps:
-
Compound Stability and Solubility: As mentioned above, ensure the compound is fully dissolved. Perform a formal kinetic solubility test to understand its limits in your specific buffer.[4] Also, confirm compound stability in your assay conditions (e.g., incubation time and temperature).
-
Biological Reagents:
-
Cells: Use cells within a consistent, low passage number range. Cell lines can change their characteristics over time in culture. Ensure consistent cell seeding density, as this can significantly impact IC50 values.[11]
-
Enzymes/Proteins: Use the same batch of recombinant protein or enzyme if possible. If not, qualify each new batch to ensure similar activity.
-
-
Assay Execution:
-
Timing: Standardize all incubation times precisely.
-
Pipetting: Ensure pipettes are calibrated. Small errors in pipetting can lead to large variations in dose-response curves.[6]
-
Plate Effects: Be aware of "edge effects" on microplates. Avoid using the outer wells or ensure your plate layout randomizes samples and controls.
-
-
Data Analysis: Use a consistent data analysis workflow. Fit dose-response curves using a non-linear regression model (e.g., four-parameter logistic fit) and ensure the curves have well-defined upper and lower plateaus.[12]
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Potency
Q: The compound is very potent in my biochemical (e.g., enzyme inhibition) assay, but its potency is much lower in my cell-based assay. What could explain this difference?
A: A drop in potency between a biochemical and a cellular assay is common and provides important information about the compound's drug-like properties.[13]
Potential Reasons:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively pump it out of the cell, lowering its effective intracellular concentration.
-
Plasma Protein Binding: In cell-based assays containing serum, the compound can bind to proteins like albumin, reducing the free concentration available to interact with the target.
-
Metabolism: Cells can metabolize the compound into a less active or inactive form.
-
Assay Artifact: The compound might be interfering with the readout of the biochemical assay (e.g., autofluorescence) in a way that does not occur in the cellular context, leading to an artificially high apparent potency.
Experimental Protocol Example: Cell Viability (MTT) Assay
This protocol provides a general method for assessing the effect of this compound on the viability of adherent cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT reagent to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Adherent cancer cell line (e.g., DU-145 prostate cancer cells)[10]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound
-
Anhydrous DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Create a 200 µM intermediate working solution by diluting the stock 1:50 in serum-free medium (this results in 2% DMSO).
-
Perform a serial dilution (e.g., 1:3) of the intermediate solution in serum-free medium to create a concentration range.
-
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the serially diluted compound solutions to the appropriate wells. Include "vehicle control" wells (containing 0.2% DMSO in medium) and "untreated control" wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data by setting the vehicle control absorbance as 100% viability.
-
Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Table 3: Example Parameters for MTT Assay
| Parameter | Recommended Value | Notes |
|---|---|---|
| Cell Line | DU-145 | A relevant prostate cancer cell line for this compound class.[10] |
| Seeding Density | 3,000 - 8,000 cells/well | Optimize for linear growth over the assay duration. |
| Treatment Duration | 48 - 72 hours | Should be long enough to observe an effect on proliferation. |
| Final DMSO % | ≤ 0.5% | Minimize solvent toxicity. |
| Concentration Range | 1 nM to 100 µM | A wide range is needed to define the full dose-response curve. |
| Replicates | Triplicate wells | Essential for statistical significance. |
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine (EVT-2726594) | 1775402-83-9 [evitachem.com]
- 6. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. jchemrev.com [jchemrev.com]
- 10. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Interpreting unexpected results with 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
Welcome to the technical support center for 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and addressing common inquiries related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary known biological targets of this compound and its structural analogs?
While comprehensive screening data for this specific molecule is not widely published, the piperidine and 1,3,4-oxadiazole structural motifs are present in compounds known to interact with a variety of biological targets. Researchers should be aware of potential activities based on structurally similar compounds, which include:
-
G Protein-Coupled Receptor 55 (GPR55): A series of piperidine-substituted 1,3,4-oxadiazol-2-ones have been identified as antagonists of GPR55.[1][2]
-
Tubulin: Certain 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been discovered to be potent tubulin polymerization inhibitors with antiproliferative activity.[3][4]
-
Other Potential Targets: The broader class of oxadiazole and piperidine derivatives has been associated with a wide range of biological activities, and off-target effects should be considered.
Q2: I'm observing lower than expected potency or inconsistent results in my cellular assay. What could be the cause?
Several factors could contribute to these issues. Consider the following troubleshooting steps:
-
Compound Solubility: This compound may have limited aqueous solubility. Ensure it is fully dissolved in your stock solution (typically DMSO) before diluting into aqueous assay buffers. Precipitation in the assay medium can lead to inaccurate concentrations and inconsistent results. See the "Compound Handling and Solubility" troubleshooting guide for more details.
-
Compound Stability: Oxadiazole-containing compounds can be susceptible to hydrolysis under strongly acidic or basic conditions.[5] Verify the pH of your assay buffer and consider performing stability studies under your specific experimental conditions.
-
Purity of the Compound: Commercially available batches of this compound may have varying purity levels.[5][6] One supplier notes a purity of 97%, and another indicates that the buyer is responsible for confirming the product's identity and purity.[7] Impurities could interfere with the assay or compete for the target, leading to unexpected results.
-
Cell Line Variability: Ensure consistent cell passage number, health, and density between experiments.
Q3: My experimental results suggest potential off-target effects. How can I investigate this?
Unexpected biological responses may indicate that the compound is interacting with targets other than the one intended.
-
Literature Review: Investigate the known pharmacology of structurally related compounds (piperidine-oxadiazoles) to identify potential off-target families.
-
Secondary Assays: If you suspect a particular off-target, test the compound in a specific assay for that target (e.g., a receptor binding assay or an enzyme inhibition assay).
-
Broad Panel Screening: For a more comprehensive analysis, consider submitting the compound for screening against a broad panel of receptors and enzymes.
Troubleshooting Guides
Compound Handling and Solubility Issues
Observed Problem: Inconsistent or lower-than-expected activity in aqueous-based assays. Visible precipitation in assay plates or stock solutions.
| Potential Cause | Suggested Solution |
| Poor Aqueous Solubility | Prepare high-concentration stock solutions in an appropriate organic solvent like 100% DMSO. Sonicate or gently warm the stock solution to ensure complete dissolution. When diluting into aqueous buffers, do so stepwise and vortex between dilutions to minimize precipitation. |
| Precipitation in Assay Medium | Decrease the final concentration of the compound in the assay. Include a solubility check by visually inspecting the highest concentration wells for precipitation under a microscope. Consider adding a small percentage of a solubilizing agent like BSA or a non-ionic surfactant to the assay buffer, if compatible with the experimental system. |
| Incorrect Stock Concentration | Verify the accuracy of the balance used for weighing the compound. Ensure the compound is fully dissolved in the stock solvent before making serial dilutions. |
Compound Stability and Degradation
Observed Problem: Loss of compound activity over time, especially when stored in solution or under certain experimental conditions.
| Potential Cause | Suggested Solution |
| pH Instability | Based on related structures, the oxadiazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions.[5] Maintain stock solutions and assay buffers at a neutral pH (around 7.4). If the experimental design requires acidic or basic conditions, perform a preliminary stability test of the compound under those conditions using an analytical method like HPLC. A stability study on a different piperidine-containing compound showed it was most stable at neutral pH.[8] |
| Temperature Sensitivity | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots. For prolonged incubations at elevated temperatures (e.g., 37°C), consider assessing the compound's stability over the incubation period. |
| Light Sensitivity | Some complex organic molecules can be sensitive to light. Store stock solutions in amber vials or tubes wrapped in foil to protect them from light. |
Synthesis and Purity Concerns
Observed Problem: Unexpected side products in synthesis, or impurities in a purchased batch leading to anomalous biological results.
| Potential Cause | Suggested Solution |
| Incomplete Reaction or Side Reactions During Synthesis | The synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines, which can require harsh reagents.[9] This can lead to side products. Monitor reaction progress closely using TLC or LC-MS to ensure complete conversion of starting materials. Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. |
| Presence of Unreacted Starting Materials or Reagents | Purify the final compound thoroughly using techniques like column chromatography or recrystallization. |
| Contaminants in Commercial Batches | Confirm the purity of the purchased compound using an independent analytical method such as HPLC, LC-MS, or NMR. Be aware that some suppliers may not provide detailed analytical data.[7] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 493024-40-1 | [6][10] |
| Molecular Formula | C₁₃H₁₄FN₃O | [6][10] |
| Molecular Weight | 247.27 g/mol | [6][10] |
| Appearance | Solid | - |
| Melting Point | 94-96 °C | [6] |
| Purity | ~97% (example from one supplier) | [6] |
Table 2: Biological Activities of Structurally Related Piperidine-Oxadiazole Compounds
| Compound Class | Biological Target | Activity | Reference |
| Piperidine-substituted 1,3,4-oxadiazol-2-ones | GPR55 | Antagonist | [1][2] |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Tubulin | Polymerization Inhibitor | [3][4] |
| Diaryl 5-amino-1,2,4-oxadiazoles | Tubulin | Inhibitor | [11] |
Experimental Protocols
Protocol 1: General Procedure for Preparing Stock Solutions
-
Weighing: Accurately weigh a precise amount of this compound in a suitable microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator bath for 5-10 minutes to ensure the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials or wrapping them in foil.
Protocol 2: Tubulin Polymerization Inhibition Assay (Based on protocols for similar compounds)
This assay measures the effect of the compound on the polymerization of tubulin into microtubules, which can be monitored by the increase in absorbance or fluorescence.
-
Reagents: Tubulin (e.g., porcine brain tubulin), GTP, tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), and a fluorescence reporter (e.g., DAPI).
-
Preparation: Prepare serial dilutions of this compound in polymerization buffer from a DMSO stock. Include positive (e.g., colchicine) and negative (DMSO vehicle) controls.
-
Assay Procedure:
-
In a 96-well plate, add the compound dilutions.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
-
Data Acquisition: Monitor the increase in fluorescence or absorbance over time using a plate reader.
-
Analysis: Calculate the rate of polymerization for each concentration of the compound. Determine the IC₅₀ value by plotting the inhibition of polymerization against the compound concentration.
Visualizations
Caption: A general workflow for in vitro experiments.
Caption: Potential off-target signaling pathways.
References
- 1. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine (EVT-2726594) | 1775402-83-9 [evitachem.com]
- 6. 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2yl]-piperidine [oakwoodchemical.com]
- 7. This compound [chemdict.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Identification of diaryl 5-amino-1,2,4-oxadiazoles as tubulin inhibitors: the special case of 3-(2-fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Evaluation of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine as a Dopamine Transporter Inhibitor
A detailed guide for researchers and drug development professionals on the biological activity, experimental validation, and comparative performance of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine, a potential dopamine transporter inhibitor.
The compound this compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities.[1][2][3][4][5] Extensive research into 1,3,4-oxadiazole derivatives has revealed their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][4][5] Notably, certain derivatives have shown significant activity as inhibitors of the dopamine transporter (DAT), a key protein in the regulation of dopamine levels in the brain and a target for therapeutic intervention in neurological and psychiatric disorders.[6][7] This guide provides a comparative analysis of this compound's potential as a DAT inhibitor, placed in context with established compounds.
Dopamine Transporter Inhibition: A Key Therapeutic Target
The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic signaling.[8] Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism of action for several therapeutic drugs, including those for attention deficit hyperactivity disorder (ADHD) and depression.[9] It is also the primary mechanism for the psychostimulant effects of drugs like cocaine.[8] The development of novel DAT inhibitors with improved selectivity and pharmacokinetic profiles remains an active area of research.
Comparative Biological Activity
For a comparative perspective, this guide includes data for well-characterized DAT inhibitors, Vanoxerine (GBR 12909) and Benztropine , which are frequently used as reference compounds in DAT inhibitor studies.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |
| Vanoxerine (GBR 12909) | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | Ki = 1 nM | [12] |
| Benztropine | Dopamine Transporter (DAT) | Dopamine Reuptake Inhibition | IC50 = 118 nM | [7] |
| Compound 9b ([3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine derivative) | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | Ki = 17.6 nM | [6] |
| Piperidine Analogue of JJC8-091 | Dopamine Transporter (DAT) | Radioligand Binding | Ki = 3-382 nM | [7] |
Table 1: Comparative in vitro activity of selected dopamine transporter inhibitors.
Experimental Protocols for Validating Biological Activity
To validate the biological activity of this compound as a DAT inhibitor, a standard in vitro dopamine uptake inhibition assay can be employed. This assay measures the ability of a compound to block the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
Dopamine Uptake Inhibition Assay Protocol
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells or other suitable cell lines are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are transiently or stably transfected with a plasmid encoding the human dopamine transporter (hDAT).
2. Assay Procedure:
-
Transfected cells are seeded in 96-well plates and allowed to adhere overnight.
-
On the day of the assay, the growth medium is removed, and the cells are washed with assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Cells are pre-incubated with varying concentrations of the test compound (this compound) or reference compounds (e.g., Vanoxerine, Benztropine) for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]dopamine.
-
The incubation is allowed to proceed for a short period (e.g., 5-10 minutes) within the linear range of dopamine uptake.
-
The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]dopamine.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
The percentage of inhibition of [³H]dopamine uptake is calculated for each concentration of the test compound relative to the control (vehicle-treated) cells.
-
The half-maximal inhibitory concentration (IC50) value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow.
Experimental workflow for the in vitro dopamine uptake inhibition assay.
Signaling Pathway
The mechanism of action of a dopamine transporter inhibitor involves blocking the reuptake of dopamine from the synaptic cleft, thereby increasing its concentration and prolonging its action on postsynaptic dopamine receptors.
Below is a DOT script for a Graphviz diagram illustrating the signaling pathway.
Mechanism of action of a dopamine transporter inhibitor.
Conclusion
Based on its chemical structure, this compound is a promising candidate for development as a dopamine transporter inhibitor. Its 1,3,4-oxadiazole core, piperidine moiety, and fluorophenyl substitution are all features found in other potent DAT inhibitors. To definitively establish its biological activity and therapeutic potential, further in vitro and in vivo studies are required. The experimental protocols and comparative data provided in this guide offer a framework for the comprehensive evaluation of this and other novel compounds targeting the dopamine transporter. Researchers are encouraged to utilize these methodologies to generate robust and comparable data, which will be crucial for advancing the field of neuropharmacology and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. longdom.org [longdom.org]
- 5. archives.ijper.org [archives.ijper.org]
- 6. [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors [mdpi.com]
- 9. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchwith.njit.edu [researchwith.njit.edu]
In Vivo Performance of 1,3,4-Oxadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no publicly available in vivo studies have been identified for the specific compound 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine. This guide provides a comparative overview of the in vivo performance of structurally related 1,3,4-oxadiazole derivatives to offer insights into the potential therapeutic applications and characteristics of this chemical class. The presented data is based on preclinical studies in animal models and should be interpreted within that context.
The 1,3,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on two distinct therapeutic areas where 1,3,4-oxadiazole derivatives have shown promise in in vivo models: anti-inflammatory/analgesic activity and anticancer efficacy.
Comparative Analysis of In Vivo Anti-inflammatory and Analgesic Activity
A study by Husain et al. (2008) investigated two novel series of 2,5-disubstituted-1,3,4-oxadiazole derivatives for their anti-inflammatory and analgesic effects in rats.[3] The compounds, 2-[3-(4-chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole and 2-[3-(4-ethylphenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole, were evaluated using the carrageenan-induced rat paw edema test and the acetic acid-induced writhing test, respectively.
Table 1: In Vivo Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives [3]
| Compound ID | R Group | % Inhibition of Edema after 3h (at 20 mg/kg) |
| Series 1 | R = 4-chlorophenyl | |
| 4a | -H | 48.3 |
| 4b | 4-Cl | 55.1 |
| 4c | 4-OCH3 | 51.7 |
| 4d | 4-N(CH3)2 | 62.0 |
| Series 2 | R = 4-ethylphenyl | |
| 5a | -H | 44.8 |
| 5b | 4-Cl | 51.7 |
| 5c | 4-OCH3 | 48.3 |
| 5d | 4-N(CH3)2 | 58.6 |
| Standard | Indomethacin | 65.5 |
Table 2: In Vivo Analgesic Activity of 1,3,4-Oxadiazole Derivatives [3]
| Compound ID | R Group | % Protection against Writhing (at 20 mg/kg) |
| Series 1 | R = 4-chlorophenyl | |
| 4a | -H | 45.2 |
| 4b | 4-Cl | 53.7 |
| 4c | 4-OCH3 | 50.4 |
| 4d | 4-N(CH3)2 | 61.3 |
| Series 2 | R = 4-ethylphenyl | |
| 5a | -H | 41.9 |
| 5b | 4-Cl | 49.6 |
| 5c | 4-OCH3 | 46.3 |
| 5d | 4-N(CH3)2 | 57.8 |
| Standard | Aspirin | 64.5 |
Several of the synthesized compounds demonstrated significant anti-inflammatory and analgesic activities, with compound 4d showing the highest potency in both tests within the synthesized series.[3] The study also noted that these compounds exhibited low ulcerogenic potential, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Experimental Protocols
Carrageenan-Induced Rat Paw Edema: The anti-inflammatory activity was assessed using a carrageenan-induced rat paw edema model. Male albino rats were divided into groups, and the test compounds or standard drug (Indomethacin) were administered orally at a dose of 20 mg/kg. After 30 minutes, 0.1 mL of 1% carrageenan suspension in saline was injected into the sub-plantar region of the left hind paw. The paw volume was measured at 0 and 3 hours after the carrageenan injection using a plethysmometer. The percentage inhibition of edema was calculated by comparing the mean increase in paw volume of the treated group with the control group.[3]
Acetic Acid-Induced Writhing Test: The analgesic activity was evaluated using the acetic acid-induced writhing test in mice. The test compounds or standard drug (Aspirin) were administered orally at a dose of 20 mg/kg. After 30 minutes, 0.6% acetic acid solution (10 mL/kg) was injected intraperitoneally. The number of writhes (a response characterized by contraction of the abdominal muscles and stretching of the hind limbs) was counted for 20 minutes, starting 5 minutes after the acetic acid injection. The percentage protection against writhing was calculated by comparing the mean number of writhes in the treated group with the control group.[3]
Figure 1. Workflow for in vivo anti-inflammatory and analgesic screening.
In Vivo Anticancer Potential of 1,3,4-Oxadiazole Derivatives
A separate study by Tiwari et al. investigated the anti-tumor activity of selected 1,3,4-oxadiazole derivatives in vivo using an Ehrlich ascites carcinoma (EAC) model in mice. Four compounds (AMK OX-8, 9, 11, and 12) were found to have potential cytotoxic activity.[5]
Table 3: In Vivo Anti-tumor Activity of Selected 1,3,4-Oxadiazole Derivatives against EAC in Mice [5]
| Treatment Group | Mean Survival Time (Days) | Increase in Life Span (%) |
| Control (EAC) | 20.5 ± 0.84 | - |
| AMK OX-8 (20 mg/kg) | 32.5 ± 1.29 | 58.5 |
| AMK OX-9 (20 mg/kg) | 30.0 ± 1.15 | 46.3 |
| AMK OX-11 (20 mg/kg) | 34.2 ± 1.36 | 66.8 |
| AMK OX-12 (20 mg/kg) | 28.5 ± 1.08 | 39.0 |
| Standard (5-Fluorouracil) | 38.5 ± 1.54 | 87.8 |
The compounds, particularly AMK OX-11, significantly increased the lifespan of tumor-bearing mice, suggesting a potent anticancer effect.[5]
Experimental Protocol
Ehrlich Ascites Carcinoma (EAC) Model: Swiss albino mice were inoculated intraperitoneally with EAC cells. The animals were then divided into groups and treated with the test compounds or a standard drug (5-Fluorouracil) at a dose of 20 mg/kg/day for 9 days, starting 24 hours after tumor inoculation. The anti-tumor efficacy was evaluated by recording the mortality of the animals and calculating the mean survival time (MST) and the percentage increase in life span (% ILS).[5]
Figure 2. Workflow for in vivo anticancer activity assessment.
Pharmacokinetic Profile
Detailed in vivo pharmacokinetic data for the specific anti-inflammatory and anticancer 1,3,4-oxadiazole derivatives discussed above are limited in the cited literature. However, the 1,3,4-oxadiazole ring is known to generally improve metabolic stability, water solubility, and reduce lipophilicity compared to other oxadiazole isomers, which are favorable pharmacokinetic properties.[4] Further pharmacokinetic evaluation, including parameters such as absorption, distribution, metabolism, and excretion (ADME), would be crucial for the clinical development of any lead compound from this class.
Conclusion
The 1,3,4-oxadiazole scaffold represents a versatile platform for the development of novel therapeutic agents. The in vivo data for structurally related compounds suggest that derivatives of this compound could potentially exhibit significant biological activities. The presented comparative data on anti-inflammatory, analgesic, and anticancer efficacy provide a valuable reference for researchers in the field. However, comprehensive in vivo studies, including detailed pharmacokinetic and toxicology assessments, are essential to fully elucidate the therapeutic potential of any new chemical entity within this class.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[3-(4-chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine Scaffolds and Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data on the anticancer activity of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is not extensively available in current literature, a comparative analysis of its core chemical scaffolds—the 5-(4-fluorophenyl)-1,3,4-oxadiazole moiety and the piperidine ring—provides significant insight into its potential as a therapeutic agent. Both 1,3,4-oxadiazole and piperidine derivatives have been subjects of extensive research in oncology, demonstrating considerable promise in the development of novel anticancer drugs.
This guide provides a comparative overview of the cytotoxic profiles of compounds structurally related to this compound and contrasts their performance with well-established anticancer agents such as Doxorubicin, Cisplatin, and Paclitaxel.
Quantitative Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(4-Fluorophenyl)-1,3,4-oxadiazole Derivatives | A549 (Lung) | 0.81 - 11.9 | [1] |
| MCF-7 (Breast) | 0.81 - 11.9 | [1] | |
| HT-29 (Colon) | 0.81 - 11.9 | [1] | |
| A375 (Melanoma) | 0.81 - 11.9 | [1] | |
| 5-Aryl-1,3,4-oxadiazole Derivatives | A549 (Lung) | 20.73 - 45.11 | [2] |
| HeLa (Cervical) | 5.34 - 35.29 | [2] | |
| HepG2 (Liver) | 0.26 | [1] |
Table 2: Anticancer Activity of Known Anticancer Agents
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | A549 (Lung) | > 20 | [3][4] |
| MCF-7 (Breast) | 2.5 | [3][4] | |
| HeLa (Cervical) | 2.92 | [3] | |
| Cisplatin | A549 (Lung) | 4.97 - 16.48 | [5][6][7] |
| HCT116 (Colon) | Varies | ||
| HeLa (Cervical) | Varies | [8] | |
| Paclitaxel | MCF-7 (Breast) | 0.0075 - 3.5 | [9][10] |
| HeLa (Cervical) | 0.0025 - 0.0075 | [11] |
Experimental Protocols
The following is a generalized protocol for the MTT assay, a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay for Cell Viability
-
Cell Plating: Cells are seeded in a 96-well plate at an optimal density (typically ranging from 1,000 to 100,000 cells per well) and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 1,3,4-oxadiazole derivatives or known anticancer agents) and incubated for a specified duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Following the incubation period, 10-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: The plate is incubated for 2 to 4 hours at 37°C in a humidified atmosphere, allowing viable cells with active metabolism to convert the yellow MTT to a purple formazan precipitate.[4]
-
Solubilization: A solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated from a dose-response curve generated by plotting the percentage of cell inhibition against the concentration of the compound.
Signaling Pathways in Cancer Therapeutics
The following diagrams illustrate key signaling pathways that are often dysregulated in cancer and are common targets for anticancer agents. The anticancer effects of 1,3,4-oxadiazole and piperidine derivatives are often attributed to their ability to modulate these pathways, leading to cell cycle arrest and apoptosis.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[12][13][14][15]
Caption: The MAPK signaling cascade, which translates extracellular signals into cellular responses.[16][17][18]
Caption: The p53 signaling pathway, the "guardian of the genome," crucial for preventing cancer.[19][20][21][22][23]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. benchchem.com [benchchem.com]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. MAP kinase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tumor suppressor p53: Biology, signaling pathways, and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. P53 signaling pathway | PDF [slideshare.net]
- 22. p53 signaling in cancer progression and therapy | springermedizin.de [springermedizin.de]
- 23. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine and Structurally Related Oxadiazole Derivatives in Preclinical Research
In the landscape of modern drug discovery, heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered significant attention due to their wide spectrum of pharmacological activities. This guide provides a comparative overview of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine and other notable 1,3,4-oxadiazole derivatives, with a focus on their potential as anticancer and monoamine oxidase (MAO) inhibitory agents. The information presented is based on available preclinical data, highlighting the structure-activity relationships that govern the therapeutic potential of this versatile class of molecules.
Introduction to 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a key pharmacophore in a variety of biologically active compounds, attributed to its favorable metabolic stability and ability to participate in hydrogen bonding.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The inclusion of a piperidine or piperazine moiety can further modulate the physicochemical properties and biological activity of these compounds.[5]
Comparative Biological Evaluation
Several studies have highlighted the potent antiproliferative effects of 1,3,4-oxadiazole derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular targets, such as tubulin or specific signaling pathways.
A series of novel 2,5-disubstituted-1,3,4-oxadiazoles were synthesized and evaluated for their anticancer activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[6] The results, summarized in Table 1, indicate that these compounds exhibit considerable cytotoxic activity, with IC50 values in the sub-micromolar range.[6]
Table 1: Anticancer Activity of Selected 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives
| Compound ID | R Group | Test Cell Line | IC50 (µg/mL)[6] |
| 8c | 4-Chlorophenyl | HepG2 | 0.14 |
| MCF-7 | 0.18 | ||
| 12d | 4-Nitrophenyl | HepG2 | 0.18 |
| MCF-7 | 0.22 | ||
| Erlotinib (Control) | - | HepG2 | 0.308 |
| MCF-7 | 0.512 |
Another study focused on 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides and reported their selective influence against various cancer cell lines, including leukemia, colon cancer, and renal cancer.[7] For instance, compound 3d showed a growth percent of 76.86% against the colon cancer cell line HCT-15, while compound 4a exhibited a growth percent of 74.37% against the renal cancer cell line A498.[7]
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders like depression and Parkinson's disease.[8] Oxadiazole derivatives have emerged as potent and selective MAO inhibitors.
A recent study designed and synthesized a series of novel oxadiazole-piperazine derivatives and screened them for their inhibitory activity against human MAO-A and MAO-B.[9] The findings, presented in Table 2, demonstrate that some of these compounds are highly potent and selective MAO-A inhibitors.[9]
Table 2: MAO-A Inhibitory Activity of Oxadiazole-Piperazine Derivatives
| Compound ID | R Group | % Inhibition (10⁻⁵ M)[9] | IC50 (µM)[9] |
| 4a | 4-Methoxyphenyl | 85.45 ± 1.15 | - |
| 4b | 4-Fluorophenyl | 82.52 ± 0.98 | - |
| 4c | 4-Chlorophenyl | 88.69 ± 1.02 | - |
| 4d | 4-Bromophenyl | 86.41 ± 1.11 | - |
| 4e | 4-Nitrophenyl | 92.38 ± 1.08 | 0.116 ± 0.004 |
| Moclobemide (Control) | - | 95.17 ± 1.12 | 0.198 ± 0.005 |
The results indicate that the substitution on the phenyl ring significantly influences the MAO-A inhibitory activity, with the nitro-substituted compound 4e being the most potent in the series.[9]
Experimental Protocols
The antiproliferative activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
The MAO inhibitory activity of the compounds is determined using a fluorometric method.
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.
-
Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains the respective MAO enzyme, a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and the test compound at various concentrations in a phosphate buffer.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specific time (e.g., 30 minutes).
-
Fluorescence Measurement: The reaction is stopped, and the fluorescence of the product is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells. The IC50 value is determined from the concentration-inhibition curves.
Signaling Pathways and Experimental Workflows
The biological effects of 1,3,4-oxadiazole derivatives are mediated through their interaction with various cellular signaling pathways. For instance, their anticancer activity can be linked to the induction of apoptosis through the modulation of Bcl-2 family proteins and caspase activation.
Caption: Putative anticancer mechanism of 1,3,4-oxadiazole derivatives.
The workflow for the synthesis and evaluation of these compounds typically follows a multi-step process, from initial design and chemical synthesis to in vitro and in vivo testing.
Caption: General workflow for the discovery of 1,3,4-oxadiazole-based drug candidates.
Conclusion
The 1,3,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential in oncology and neuropharmacology. While a direct comparative analysis of this compound with other analogs is limited, the available data on structurally related compounds provide valuable insights into the structure-activity relationships of this chemical class. The anticancer and MAO inhibitory activities are highly dependent on the nature and position of substituents on the aromatic rings. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides [pharmacia.pensoft.net]
- 8. 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
Structure-Activity Relationship of 1,3,4-Oxadiazole Analogs as Anticancer Agents: A Comparative Guide
A comprehensive analysis of the structure-activity relationships (SAR) of a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs reveals key structural motifs influencing their anticancer activity. Due to a lack of available literature on the specific SAR of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine analogs, this guide presents a detailed comparison of a closely related series of compounds, providing valuable insights for researchers and drug development professionals.
Introduction
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities. This guide focuses on the anticancer properties of a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs. By systematically modifying substituents on the aryl rings, researchers have elucidated critical structure-activity relationships that govern the cytotoxic potential of these compounds against various cancer cell lines.
Comparative Anticancer Activity
The anticancer activity of the synthesized N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs was evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. The data is presented as the mean growth percent (GP). A lower GP value indicates higher anticancer activity.
| Compound ID | R (Substitution on 5-phenyl ring) | R' (Substitution on N-aryl ring) | Mean Growth Percent (GP) |
| 4a | H | 2,4-dimethyl | >100 |
| 4b | H | 4-chloro | 98.54 |
| 4c | H | 4-bromo | 97.03 |
| 4d | H | 4-fluoro | >100 |
| 4e | 4-OCH₃ | 2,4-dimethyl | 62.61 |
| 4f | 4-OCH₃ | 4-chloro | 99.21 |
| 4g | 4-OCH₃ | 4-bromo | 99.13 |
| 4h | 4-OCH₃ | 4-fluoro | >100 |
| 4i | 3,4-(OCH₃)₂ | 2,4-dimethyl | 98.87 |
| 4j | 3,4-(OCH₃)₂ | 4-bromo | 99.87 |
| 4k | Ethyl | 2,4-dimethyl | >100 |
| 4l | Ethyl | 4-bromo | 99.45 |
| 4m | 4-F | 2,4-dimethyl | 99.12 |
| 4n | 4-F | 4-chloro | 98.76 |
| 4o | 4-F | 4-bromo | 99.32 |
| 4p | 4-Cl | 2,4-dimethyl | 85.24 |
| 4q | 4-Cl | 4-chloro | 99.54 |
| 4r | 4-Cl | 4-bromo | 99.76 |
| 4s | 4-OH | 2,4-dimethyl | 78.46 |
| 4t | 4-OH | 4-chloro | 99.65 |
| 4u | 4-OH | 4-bromo | 99.87 |
Structure-Activity Relationship (SAR) Analysis
The anticancer screening data reveals several key SAR trends for this series of 1,3,4-oxadiazole analogs:
-
Substitution on the N-aryl ring: The presence of a 2,4-dimethylphenyl group (R') generally leads to better anticancer activity compared to halogenated phenyl groups (chloro, bromo, fluoro). For instance, compound 4e (R=4-OCH₃, R'=2,4-dimethyl) exhibited a significantly lower mean GP (62.61) compared to its halogenated counterparts 4f (99.21), 4g (99.13), and 4h (>100).[1][2]
-
Substitution on the 5-phenyl ring: Electron-donating groups, such as methoxy (OCH₃) and hydroxyl (OH) at the para position of the 5-phenyl ring (R), appear to be favorable for activity, especially when combined with a 2,4-dimethylphenyl substitution on the N-aryl ring. Compound 4e (4-OCH₃) and 4s (4-OH) demonstrated notable activity.[1][2]
-
Halogen Substitution: While halogenation on the N-aryl ring was generally less effective than dimethyl substitution, the presence of a 4-chlorophenyl group at the 5-position (R) in combination with a 2,4-dimethylphenyl group (R') in compound 4p resulted in moderate activity (mean GP = 85.24).[2]
-
Alkyl Substitution: The replacement of the 5-phenyl ring with a small alkyl group like ethyl (compound 4k and 4l ) resulted in a loss of anticancer activity.[2]
Caption: Structure-activity relationship of N-aryl-5-substituted-1,3,4-oxadiazol-2-amines.
Experimental Protocols
Synthesis of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues
A general multi-step synthesis was employed to produce the target compounds. The key final step involved the oxidative cyclization of aryl-semicarbazones using chloramine-T trihydrate in ethanol under reflux.
Caption: General synthetic workflow for N-aryl-5-substituted-1,3,4-oxadiazol-2-amines.
In Vitro Anticancer Screening
The anticancer activity of the synthesized compounds was evaluated at the National Cancer Institute (NCI), USA. The screening was performed against a panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
Methodology:
-
Cell Lines: A diverse panel of 60 human cancer cell lines was used.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay Procedure: The screening was performed in 96-well microtiter plates. Cells were inoculated into the plates and incubated for 24 hours. The test compounds were then added at a single concentration of 10⁻⁵ M and incubated for an additional 48 hours.
-
Endpoint Measurement: The sulforhodamine B (SRB) protein assay was used to determine cell viability.
-
Data Analysis: The growth percent (GP) was calculated for each compound. The mean GP across all cell lines was used as a measure of the overall anticancer activity.
Alternative Compounds
While this guide focuses on a specific series of 1,3,4-oxadiazole analogs, numerous other heterocyclic compounds are being investigated as potential anticancer agents. These include, but are not limited to:
-
Triazole derivatives: Known to exhibit a broad spectrum of biological activities, including anticancer effects.
-
Thiadiazole analogs: Structurally similar to oxadiazoles, these compounds have also shown promising results in anticancer screens.
-
Pyrazoline derivatives: Another class of five-membered heterocyclic compounds with demonstrated cytotoxic activity against various cancer cell lines.
Further research and comparative studies are essential to fully elucidate the therapeutic potential of these different heterocyclic scaffolds in oncology.
Conclusion
The structure-activity relationship studies of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs have provided valuable insights into the structural requirements for anticancer activity. Specifically, the presence of a 2,4-dimethylphenyl group on the amine and electron-donating substituents on the 5-phenyl ring are key determinants for enhanced cytotoxicity. Although direct SAR data for this compound analogs is not currently available, the findings from this related series offer a strong foundation for the rational design of novel and more potent 1,3,4-oxadiazole-based anticancer agents. Future studies should focus on synthesizing and evaluating the piperidine-containing analogs to draw a direct comparison and further refine the SAR for this promising class of compounds.
References
4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine target engagement validation
Validating Target Engagement of Novel Therapeutics: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a potential drug molecule interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of two robust methodologies for validating the target engagement of small molecules like 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine.
While the specific biological target of this compound is not extensively documented in publicly available literature, the principles of target engagement validation remain universal. This guide will compare two widely used techniques: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling. Understanding the principles, protocols, and data outputs of each method is crucial for selecting the most appropriate strategy for a given research question.
The 1,3,4-oxadiazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This suggests that compounds like this compound are promising candidates for drug development, making the validation of their target engagement a key priority.
Comparative Analysis of Target Engagement Validation Methods
The selection of a target engagement validation method depends on various factors, including the nature of the target protein, the availability of specific antibodies, and the desired experimental throughput. Below is a comparative summary of CETSA and Photoaffinity Labeling.
| Feature | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling |
| Principle | Ligand-induced thermal stabilization of the target protein.[1][2] | Covalent cross-linking of a photoreactive probe to the target protein upon UV irradiation.[3][4] |
| Compound Requirement | Unmodified compound. | Compound derivatized with a photoreactive group and a reporter tag.[3][5] |
| Throughput | Can be adapted for high-throughput screening.[6][7] | Generally lower throughput due to multi-step protocols. |
| Target Identification | Requires a known target and a specific antibody for detection.[2][8] | Can be used to identify unknown targets of a bioactive compound.[3][9] |
| Cellular Context | Can be performed in cell lysates, intact cells, and even tissues.[2][8] | Can be performed in live cells or cell lysates.[4][10] |
| Data Output | Thermal shift (ΔTm) or isothermal dose-response fingerprint (ITDRF).[2][8] | Identification of labeled proteins by mass spectrometry.[9] |
| Strengths | Label-free, uses unmodified compound, reflects physiological binding.[11] | Can identify unknown targets and binding sites.[3][4] |
| Limitations | Not suitable for all proteins, requires specific antibodies. | Requires chemical synthesis of a probe, potential for off-target labeling. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the change in thermal stability of a target protein upon ligand binding.[1][2]
Workflow for CETSA:
Figure 1. General workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with varying concentrations of the test compound or vehicle control and incubate for a specific period.
-
Heating: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at different temperatures for a set time (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the supernatant by Western blotting or other protein quantification methods.[8]
-
Data Interpretation: Plot the percentage of soluble protein against the temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target engagement.
Photoaffinity Labeling
Photoaffinity labeling is a technique used to identify the direct binding partners of a small molecule by covalently linking a photoreactive version of the compound to its target protein upon UV light exposure.[3][4]
Workflow for Photoaffinity Labeling:
Figure 2. General workflow for Photoaffinity Labeling.
Detailed Protocol:
-
Probe Design and Synthesis: A photoaffinity probe of this compound would be synthesized. This involves chemically modifying the parent compound to include a photoreactive moiety (like an aryl azide or diazirine) and a reporter tag (such as biotin for enrichment or a fluorophore for visualization).[5]
-
Cellular Labeling: Incubate cells with the photoaffinity probe. A control group pre-incubated with an excess of the original, unmodified compound should be included to identify specific binding partners.[10]
-
Photocrosslinking: Expose the cells to UV light of a specific wavelength to activate the photoreactive group on the probe, causing it to covalently bind to its target protein.[4]
-
Cell Lysis and Enrichment: Lyse the cells and use the reporter tag to enrich the probe-protein complexes. For a biotin tag, streptavidin-coated beads are commonly used.
-
Analysis: Elute the enriched proteins from the beads and identify them using techniques like SDS-PAGE followed by mass spectrometry.[9]
Signaling Pathway Context
The 1,3,4-oxadiazole scaffold is present in molecules targeting a variety of pathways. For instance, some PARP inhibitors, which are crucial in DNA repair and cancer therapy, contain this heterocyclic ring. The hypothetical engagement of a PARP enzyme by a novel compound could be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. Video: Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling [jove.com]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine activity in different cell lines
A review of the therapeutic potential of a key heterocyclic scaffold, contextualized with related compounds, for researchers and drug development professionals.
Introduction
The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine represents a promising candidate for further investigation due to the combined structural features of a piperidine ring, a 1,3,4-oxadiazole core, and a 4-fluorophenyl group. While direct experimental data on the cross-validation of this specific compound's activity in different cell lines is not extensively available in the public domain, this guide provides a comparative analysis based on the known biological activities of structurally related compounds. This allows for an informed perspective on its potential efficacy and mechanism of action.
Activity of Structurally Related Compounds
To contextualize the potential activity of this compound, this section summarizes the observed activities of analogous compounds featuring the 1,3,4-oxadiazole core and piperidine or aryl substituents.
Anticancer Activity
Derivatives of 1,3,4-oxadiazole are well-documented for their cytotoxic effects against various cancer cell lines. For instance, a series of 2-(4-Fluoro-phenyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl) Pyridine derivatives demonstrated notable anticancer activity. Specifically, compounds with certain substitutions on the aryl ring showed better activity than the standard chemotherapeutic agent 5-Fluorouracil against the MCF7 breast cancer cell line.[1] Another study on 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives revealed that the introduction of electron-withdrawing groups on the aryl ring attached to the 1,2,4-oxadiazole moiety increased antitumor activity against MCF-7, A549, and MDA MB-231 cancer cell lines, with some derivatives exhibiting IC50 values in the sub-micromolar range.[2]
Furthermore, novel derivatives of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles have been synthesized and evaluated for their in vitro anticancer activities against prostate (PC3 & DU-145), lung (A549), and liver (HEPG2) cancer cell lines. Several of these compounds exhibited superior potency compared to the established anticancer drug etoposide and showed a robust inhibitory effect against the EGFR wild-type enzyme.[3]
The table below presents a summary of the anticancer activities of various 1,3,4-oxadiazole derivatives, offering a comparative landscape for predicting the potential of this compound.
| Compound Class | Cell Line(s) | Activity (IC50/GI50) | Reference |
| 2-(4-Fluoro-phenyl)-5-(5-Aryl Substituted-1,3,4-Oxadiazol-2-yl) Pyridines | MCF7 | 3.8 µM - 6.9 µM | [1] |
| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA MB-231 | Sub-micromolar | [2] |
| 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles | PC3, DU-145, A549, HEPG2 | More potent than etoposide | [3] |
| 5-(3,4-dimethoxyphenyl)-3-{[4-(substituted)piperazin-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-thiones | PC3, HCT-116, HePG-2, HeLa, MCF7 | Variable | [4] |
Potential Signaling Pathways and Experimental Workflow
The anticipated mechanism of action for many 1,3,4-oxadiazole derivatives in cancer cells involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The diagram below illustrates a potential signaling pathway that could be affected by compounds like this compound, along with a typical experimental workflow for its validation.
Caption: Potential EGFR signaling pathway inhibition and a typical experimental workflow for validation.
Experimental Protocols
To ensure the reproducibility and validity of cross-validation studies, detailed experimental protocols are essential. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability.[5][6]
MTT Cell Viability Assay Protocol
Objective: To determine the cytotoxic effect of a compound on cultured cancer cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF7, A549, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: A simplified workflow diagram of the MTT cell viability assay.
Conclusion
While direct experimental data for this compound is limited, the analysis of structurally similar compounds provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the context of cancer. The 1,3,4-oxadiazole core, combined with the fluorophenyl and piperidine moieties, suggests the possibility of significant biological activity. The provided experimental protocols offer a standardized approach for the systematic evaluation and cross-validation of this compound's efficacy in various cell lines. Further research is warranted to elucidate its precise mechanism of action and to establish a comprehensive profile of its activity, which will be crucial for its potential translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
Benchmarking 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative benchmark for the novel compound 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine against established reference compounds in key pharmacological areas. While direct experimental data for this specific molecule is not yet publicly available, this document serves as a valuable resource for researchers by summarizing the performance of structurally similar compounds and established inhibitors for relevant biological targets. The provided experimental protocols and pathway diagrams will facilitate future in-vitro and in-vivo evaluations.
The structural motifs of a piperidine ring and a 1,3,4-oxadiazole core are prevalent in medicinal chemistry, often associated with neurological and enzymatic targets. Based on the analysis of structurally related molecules, this compound is a promising candidate for investigation as an inhibitor of monoamine oxidases (MAO) and acetylcholinesterase (AChE), enzymes critically involved in neurodegenerative diseases.
Comparative Data of Reference Compounds
To provide a clear benchmark for future studies, the following table summarizes the inhibitory activities (IC50 values) of well-established reference compounds for MAO-A, MAO-B, and AChE.
| Target Enzyme | Reference Compound | IC50 (µM) |
| Monoamine Oxidase-A (MAO-A) | Clorgyline | Selective Inhibitor |
| Moclobemide | Reversible Inhibitor | |
| Phenelzine | Non-selective Inhibitor | |
| Tranylcypromine | Non-selective Inhibitor | |
| Monoamine Oxidase-B (MAO-B) | Selegiline | Selective Inhibitor |
| Rasagiline | Selective Inhibitor | |
| Safinamide | Reversible Inhibitor | |
| Acetylcholinesterase (AChE) | Donepezil | 0.027 ± 0.002[1] |
| Rivastigmine | 71 ± 3[1] | |
| Physostigmine | 0.18 ± 0.01[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are standard protocols for assessing the inhibitory activity against MAO and AChE.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in-vitro inhibitory effect of a test compound on MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Test compound (this compound)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Spectrofluorometer
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the test compound or reference inhibitor solutions to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in-vitro inhibitory effect of a test compound on AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Reference inhibitors (e.g., Donepezil, Rivastigmine)
-
Test compound (this compound)
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer.
-
In a 96-well plate, add the AChE enzyme solution to each well.
-
Add the test compound or reference inhibitor solutions to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 25°C.
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways affected by MAO and AChE inhibitors.
Caption: Monoamine Oxidase Inhibition Pathway.
Caption: Acetylcholinesterase Inhibition Pathway.
Concluding Remarks
The compound this compound holds significant potential as a modulator of key neurological targets. The structural similarities to known MAO and AChE inhibitors warrant its investigation in these areas. This guide provides the necessary framework, including established benchmarks and detailed experimental protocols, to facilitate such research. The scientific community is encouraged to pursue the synthesis and biological evaluation of this compound to uncover its therapeutic potential.
References
Navigating the Pharmacokinetic Landscape of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of novel chemical entities is paramount to their successful translation into therapeutic agents. This guide provides a comparative framework for the evaluation of 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine derivatives, a chemical class of interest in modern medicinal chemistry. Due to the limited availability of direct comparative public data for a series of these specific derivatives, this document outlines the expected pharmacokinetic properties based on their structural motifs and details the standard experimental protocols for their comprehensive assessment.
The 1,3,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, often imparting favorable metabolic stability and pharmacokinetic properties. Its incorporation into drug candidates can enhance absorption and modulate clearance pathways. The piperidine moiety, a common scaffold in medicinal chemistry, influences solubility, lipophilicity, and receptor interactions, which in turn affect the distribution and elimination of the compound. The presence of a fluorophenyl group can further impact metabolic stability by blocking potential sites of oxidation.
Comparative Pharmacokinetic Parameters (Illustrative)
The following table provides an illustrative template for summarizing the key pharmacokinetic parameters of a series of hypothetical this compound derivatives. In a typical research campaign, substituents on the piperidine ring (R1, R2) would be varied to optimize the pharmacokinetic profile.
| Compound | R1 | R2 | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| Derivative A | H | H | Data | Data | Data | Data | Data |
| Derivative B | CH3 | H | Data | Data | Data | Data | Data |
| Derivative C | OH | H | Data | Data | Data | Data | Data |
| Derivative D | H | CH3 | Data | Data | Data | Data | Data |
Experimental Protocols
A thorough investigation of the pharmacokinetic profile of these derivatives would involve a suite of in vitro and in vivo experiments.
In Vitro ADME Assays
-
Metabolic Stability:
-
Microsomal Stability Assay: Test compounds are incubated with liver microsomes (human, rat, mouse) and a NADPH-generating system. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the intrinsic clearance and predict the hepatic clearance.
-
Hepatocyte Stability Assay: Incubation with cryopreserved hepatocytes provides a more complete picture of metabolic fate, including both Phase I and Phase II metabolism.
-
-
CYP450 Inhibition: To assess the potential for drug-drug interactions, the inhibitory effect of the derivatives on major cytochrome P450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is evaluated using fluorescent or LC-MS/MS-based assays.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are employed to determine the fraction of the drug bound to plasma proteins, which influences the volume of distribution and clearance.
-
Permeability: The Caco-2 cell permeability assay is used to predict intestinal absorption. The bidirectional transport of the compounds across a Caco-2 cell monolayer is measured to determine the apparent permeability coefficient (Papp) and the efflux ratio.
In Vivo Pharmacokinetic Studies
-
Animal Models: Pharmacokinetic studies are typically conducted in rodent (e.g., Sprague-Dawley rats, CD-1 mice) and non-rodent (e.g., Beagle dogs) species.
-
Dosing and Sampling:
-
Intravenous (IV) Administration: A single bolus dose is administered to determine fundamental pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2).
-
Oral (PO) Administration: A single oral dose is given to assess oral absorption, bioavailability (F%), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Plasma is separated and stored frozen until analysis.
-
-
Bioanalytical Method: A sensitive and specific analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated for the quantification of the derivatives in plasma.
Visualizing the Drug Development Workflow
The following diagram illustrates a typical workflow for the pharmacokinetic and pharmacodynamic evaluation of novel drug candidates like the this compound derivatives.
In Silico Analysis of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico modeling and docking studies of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine, a heterocyclic compound with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific molecule, this report leverages computational data from closely related analogs to predict its pharmacological profile. This comparative approach aims to offer valuable insights into its potential as a drug candidate and guide future experimental validation.
Introduction
The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When coupled with a piperidine ring, which can improve solubility and pharmacokinetic properties, and a fluorophenyl group, which can enhance binding affinity and metabolic stability, the resulting molecule, this compound, emerges as a compound of significant interest for drug development. In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial in the early stages of drug discovery to assess the potential of such molecules before engaging in resource-intensive laboratory synthesis and testing.
Comparative Molecular Docking Studies
While specific docking studies for this compound are not extensively published, we can infer its potential biological targets and binding affinities by comparing it with structurally similar compounds that have been computationally evaluated. The following table summarizes docking scores of analogous compounds against various protein targets.
| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Reference |
| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | EGFR Tyrosine Kinase | -5.251 | [1] |
| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | EGFR Tyrosine Kinase | -5.433 | [1] |
| Substituted 1,3,4-oxadiazole derivative | VEGFR2 | -48.89 kJ/mol (~ -11.68 kcal/mol) | [2] |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | Tubulin | Not specified | [3] |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivative | Urease | IC50 of 0.63 µM (Docking can be inferred) | [4] |
Based on these comparisons, this compound is predicted to exhibit inhibitory activity against kinases such as EGFR and VEGFR2, which are implicated in cancer. The presence of the fluorophenyl and piperidine moieties may further modulate its binding affinity and selectivity.
Predicted ADMET Profile
The drug-likeness and pharmacokinetic properties of a compound are critical for its development as a therapeutic agent. Based on in silico predictions for similar 1,3,4-oxadiazole derivatives, we can extrapolate the likely ADMET profile for this compound.
| ADMET Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Lipinski's Rule of Five | Likely compliant | Good oral bioavailability potential.[3] |
| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract.[5] |
| Caco-2 Permeability | Moderate to High | Good potential for intestinal membrane permeation.[5] |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Variable | The piperidine moiety may influence BBB passage.[5] |
| P-glycoprotein Substrate | Likely No | Reduced potential for efflux from target cells. |
| Metabolism | ||
| CYP450 Inhibition | Potential for inhibition of specific isoforms | Important for assessing drug-drug interaction risks. |
| Excretion | ||
| Route of Elimination | Primarily renal and/or hepatic | To be determined experimentally. |
| Toxicity | ||
| AMES Mutagenicity | Likely Non-mutagenic | Low potential for causing genetic mutations.[5] |
| Carcinogenicity | Likely Non-carcinogenic | Low risk of causing cancer.[5] |
| hERG Inhibition | To be evaluated | Critical for assessing cardiotoxicity risk. |
Experimental Protocols
Detailed experimental protocols are essential for the validation of in silico findings. The following outlines a general methodology for molecular docking and ADMET prediction based on standard practices in the field.
Molecular Docking Protocol
-
Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned to the protein structure. The protein is then energy minimized to relieve any steric clashes.[1]
-
Ligand Preparation : The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is optimized, and charges are assigned. Rotatable bonds are defined to allow for conformational flexibility during docking.[1]
-
Docking Simulation : A docking program (e.g., AutoDock, MOE, Surflex-Dock) is used to perform the simulation. The docking algorithm explores various conformations and orientations of the ligand within the defined active site of the protein.[1]
-
Analysis of Results : A scoring function estimates the binding affinity for each pose, typically in kcal/mol. The pose with the best score is analyzed to visualize binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.[1]
In Silico ADMET Prediction Protocol
-
Input : The chemical structure of the compound is provided as a SMILES string or in a standard chemical file format.
-
Software/Web Servers : A variety of computational tools can be used, such as SwissADME, admetSAR, or pkCSM.[3][5][6]
-
Property Calculation : These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict various ADMET properties, including physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity endpoints.
-
Analysis : The predicted values are compared against established thresholds for drug-like molecules to assess the compound's potential for further development.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway that could be targeted by this compound and a typical workflow for its in silico evaluation.
Caption: Predicted inhibition of VEGFR2/EGFR signaling by the title compound.
Caption: A typical computational workflow for evaluating a potential drug candidate.
Conclusion
The in silico analysis presented in this guide, based on comparative data from structurally related compounds, suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent, particularly in the area of oncology. Its predicted ability to interact with key protein kinases, coupled with a favorable ADMET profile, warrants its synthesis and subsequent experimental validation to confirm these computational findings. This guide serves as a foundational resource for researchers and drug development professionals interested in advancing this and similar molecules through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine proper disposal procedures
The proper disposal of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is crucial for maintaining laboratory safety and environmental protection. As a specialty chemical, it requires handling by qualified professionals and disposal through licensed waste management services. Adherence to all federal, state, and local environmental regulations is mandatory.[1]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1][2][3][4] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[3][4][5]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[3][4][5]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2][4][6][7]
-
No Smoking/Eating/Drinking: Do not eat, drink, or smoke in the handling area.[1][3]
Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The material should be collected in a suitable, sealed container for disposal.[2][6]
Step-by-Step Disposal Protocol:
-
Containment: Carefully place the waste material into a designated, properly labeled, and sealed container. Ensure the container is compatible with the chemical.
-
Labeling: Clearly label the container with the chemical name and any relevant hazard warnings.
-
Contact Professionals: Arrange for pickup and disposal by a licensed and approved hazardous waste disposal company.
-
Incineration: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[1]
Spill Management
In the event of a spill, immediate action is required to prevent wider contamination and exposure.
Small Spills:
-
Containment: Contain the spillage using non-combustible absorbent materials such as sand, earth, or vermiculite.[1]
-
Collection: Collect the absorbed material and place it into a suitable container for disposal according to local regulations.[1]
Large Spills:
-
Evacuation: Evacuate the area and prevent entry of unnecessary personnel.
-
Containment: If safe to do so, contain the spillage to prevent it from entering drains or waterways.[1][4][6][8]
-
Professional Assistance: Contact a professional hazardous waste disposal service for cleanup and disposal.
Quantitative Data Summary
| Hazard Classification | Details | Precautionary Statements |
| Acute Toxicity, Oral | Category 3 or 4[4][9] | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3][9] |
| Skin Contact | Toxic if absorbed through skin, causes skin burns/irritation.[1][4] | P280: Wear protective gloves/protective clothing.[1][9] |
| Eye Contact | Causes serious eye irritation/burns.[1][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Inhalation | Toxic if inhaled, destructive to mucous membranes.[1] | P261: Avoid breathing fume/gas/mist/vapor/spray.[1] |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Logical Relationship of Safety and Disposal
Caption: Relationship between chemical hazards and required safety and disposal procedures.
References
Comprehensive Safety and Handling Guide for 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Quantitative Data
While a complete Safety Data Sheet (SDS) is not publicly available, information from chemical suppliers allows for a clear hazard assessment.
Chemical Properties:
| Property | Value |
| CAS Number | 493024-40-1 |
| Molecular Formula | C₁₃H₁₄FN₃O |
| Molecular Weight | 247.27 g/mol |
| Physical Form | Solid[1] |
| Melting Point | 94-96 °C[2] |
GHS Hazard Classification:
| Hazard Statement | Classification | Pictogram | Signal Word |
| H301 / H302 | Acute Toxicity (Oral), Category 3 or 4: Toxic or harmful if swallowed.[3] | Danger / Warning | |
| H315 | Skin Irritation, Category 2: Causes skin irritation.[1][4] | Warning | |
| H319 | Eye Irritation, Category 2A: Causes serious eye irritation.[1][4][5] | Warning | |
| H335 | Specific Target Organ Toxicity — Single Exposure, Category 3: May cause respiratory irritation.[1][4][5] | Warning |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Category | PPE Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[5] A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against eye irritation from dust or splashes. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile) inspected prior to use.[5] | Prevents skin contact and irritation.[1] |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron.[6] Clothing should be buttoned to cover as much skin as possible. | Protects skin from accidental spills. |
| Respiratory Protection | All handling of the solid compound must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH/MSHA approved air-purifying respirator for dust and mists is required.[5] | Prevents inhalation and respiratory tract irritation. |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use.
1. Pre-Handling and Area Preparation:
-
Engineering Controls: Ensure work is performed in a well-ventilated area, preferably within a certified chemical fume hood.[5] An eyewash station and safety shower must be readily accessible.
-
Surface Preparation: Cover the work surface with disposable, absorbent bench paper to contain any spills.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) before handling the compound to minimize movement and potential for accidents.
2. Weighing and Aliquoting:
-
Location: Conduct all weighing and transfer of the solid compound inside the chemical fume hood.
-
Procedure: Use a microbalance for accurate measurement. Handle with care to avoid creating dust. Close the primary container immediately after removing the desired amount.
3. Dissolution and Experimental Use:
-
Solvent Addition: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.
-
Storage: Store the compound in a tightly sealed container in a dark, dry place, preferably in a freezer at or below -20°C.[1]
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and bench paper should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinsates should be collected in a separate, labeled hazardous waste container for liquids. Do not dispose of down the drain.[5]
-
Decontamination: Clean all glassware and equipment thoroughly after use. The rinsate should be collected as hazardous liquid waste.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, regional, and national environmental regulations.
Workflow and Safety Logic Diagrams
The following diagrams illustrate the key workflows for safe handling and logical relationships in safety preparedness.
Caption: A procedural workflow for handling the compound safely.
Caption: Logical relationship of safety components for chemical handling.
References
- 1. 4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine | 493024-40-1 [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. scbt.com [scbt.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
